Product packaging for Sodium bromate(Cat. No.:CAS No. 7789-38-0)

Sodium bromate

Cat. No.: B148021
CAS No.: 7789-38-0
M. Wt: 150.89 g/mol
InChI Key: XUXNAKZDHHEHPC-UHFFFAOYSA-M
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Description

Sodium bromate is a commercially available, very stable oxidant. It is much easier to handle than liquid bromine or hypobromous acid solutions. The elastic, piezoelectric and dielectric constants of sodium chlorate and this compound (NaBrO3) have been evaluated.>This compound appears as a white crystalline solid. May explode under prolonged exposure to heat or fire. Used in chemical analysis.>This compound is an inorganic sodium salt having bromate as the counterion. It has a role as an oxidising agent and a nephrotoxin. It is a bromate salt and an inorganic sodium salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NaBrO3<br>BrNaO3 B148021 Sodium bromate CAS No. 7789-38-0

Properties

IUPAC Name

sodium;bromate
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InChI

InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1
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InChI Key

XUXNAKZDHHEHPC-UHFFFAOYSA-M
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Canonical SMILES

[O-]Br(=O)=O.[Na+]
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Molecular Formula

NaBrO3, BrNaO3
Record name SODIUM BROMATE
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DSSTOX Substance ID

DTXSID9023837
Record name Sodium bromate
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Molecular Weight

150.89 g/mol
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Physical Description

Sodium bromate appears as a white crystalline solid. May explode under prolonged exposure to heat or fire. Used in chemical analysis., Colorless or white odorless solid; [Merck Index] White odorless powder; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

Solubility in water (g/100 g water): 27.5 at 0 °C; 48.8 at 40 °C; 62.6 at 60 °C; 75.8 at 80 °C; 90.8 at 100 °C, In water, 39.4 g/100 g at 25 °C, In water (g/100 g water): 36.4 at 20 °C, Soluble in water, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 36.4
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Density

3.200 g/cu cm, Relative density (water = 1): 3.34
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Color/Form

White crystals or white powder, Colorless cubic crystals, Colorless crystal or powder

CAS No.

7789-38-0
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Melting Point

381 °C decomposes with oxygen evolution
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Synthesis Methodologies and Industrial Production Pathways of Sodium Bromate

Electrolytic Oxidation Processes

Electrolytic oxidation is a significant industrial method for producing sodium bromate (B103136). This process typically involves the electrolysis of a sodium bromide (NaBr) solution. atamanchemicals.comsolechem.euatamanchemicals.com In this method, a direct current is applied to an aqueous solution of sodium bromide. At the anode, bromide ions (Br⁻) are oxidized. google.comyoutube.com Simultaneously, at the cathode, water is reduced to produce hydrogen gas and hydroxide (B78521) ions (OH⁻). youtube.com The hydroxide ions increase the basicity of the solution. youtube.com

Research indicates that using a vitreous carbon anode can be advantageous in the electrolytic production of alkali metal bromates, including sodium bromate. google.com This type of anode is reported to minimize corrosion and erosion, contributing to high efficiency. google.com Typical operating conditions for this electrolytic process include temperatures between 45°C and 70°C, a pH range of 9 to 12, and a current density of 10 to 70 A/dm². google.com The potential difference between the electrodes is typically between 3.8 and 5.2 V. google.com Maintaining the concentration of the bromide salt between 200 and 300 g/l is important to prevent the crystallization of bromate during electrolysis. google.com

Chemical Synthesis Routes

Several chemical routes can be employed for the synthesis of this compound, often involving the reaction of bromine with alkaline solutions. atamanchemicals.comatamanchemicals.com

Reaction of Bromine with Sodium Carbonate Solution

One common industrial method involves passing bromine (Br₂) into a solution of sodium carbonate (Na₂CO₃). atamanchemicals.comatamanchemicals.comcir-safety.orgchemicalbook.comepa.govnih.gov This reaction yields this compound along with sodium bromide and carbon dioxide. atamanchemicals.com The stoichiometry of this reaction can be represented as:

3 Br₂ + 3 Na₂CO₃ → 5 NaBr + NaBrO₃ + 3 CO₂ atamanchemicals.com

This method is widely used for the commercial production of this compound. atamanchemicals.com

Oxidation of Bromine with Chlorine in Sodium Hydroxide Solution

Another chemical synthesis route involves the oxidation of bromine with chlorine (Cl₂) in a sodium hydroxide (NaOH) solution. atamanchemicals.comatamanchemicals.com This reaction is typically carried out at elevated temperatures, around 80°C. atamanchemicals.comatamanchemicals.com The process involves introducing bromine into a sodium hydroxide solution and then introducing chlorine gas to produce bromine chloride initially. google.com

A related method involves the reaction of bromine with sodium hydroxide, which produces both this compound and sodium bromide under controlled conditions. bloomtechz.comsolechem.eu The chemical equation for the reaction of bromine and sodium hydroxide to produce this compound and sodium bromide is:

3 Br₂ + 6 NaOH → NaBrO₃ + 5 NaBr + 3 H₂O bloomtechz.com

In this reaction, 1 mole of bromine reacts with 6 moles of sodium hydroxide to produce 1 mole of this compound, 5 moles of sodium bromide, and 3 moles of water. bloomtechz.com The this compound can then be separated from the sodium bromide byproduct through methods such as crystallization. solechem.eu

Advanced Synthesis Techniques

While the electrolytic and traditional chemical routes are the primary industrial methods, research explores alternative or optimized techniques. Some studies focus on improving existing methods or investigating new reaction systems.

For instance, a method using bromine and sodium (potassium) hydroxide as raw materials involves a disproportionation reaction, followed by adjusting specific gravity and pH, removing free bromine with hydrogen peroxide, and then cooling and dewatering to separate the crude sodium (potassium) bromate. google.com The mother liquor can then be processed to obtain sodium (potassium) bromide. google.com

Research also investigates the use of this compound in various organic synthesis reactions as a brominating and oxidizing agent, indicating ongoing exploration of its chemical potential beyond its direct production. researchgate.netacs.orgthieme-connect.comresearchgate.net While these studies focus on the use of this compound, the development of efficient synthesis methods is crucial for its availability as a reagent.

Further research findings highlight the optimization of bromination processes utilizing this compound on a laboratory scale. atamanchemicals.comresearchgate.net These studies involve the addition of a strong acid to an aqueous solution or slurry of the substrate and bromate salt at temperatures between 40°C and 100°C, leading to the decomposition of bromate ions and the generation of active brominating species. atamanchemicals.comresearchgate.net While this describes a use of this compound in synthesis, it implies research into controlling its reactivity, which could potentially inform synthesis methods as well.

Data regarding specific yields or detailed parameters for "advanced" industrial techniques beyond the core electrolytic and chemical routes are less commonly disclosed in publicly available information, as these often constitute proprietary industrial processes.

Chemical Reactivity, Reaction Mechanisms, and Catalytic Applications of Sodium Bromate

Mechanisms of Oxidative Reactions The oxidative power of sodium bromate (B103136) is harnessed to transform various organic functional groups. The specific reaction pathway and mechanism can depend on the substrate and reaction conditions, including the presence of catalysts.atamanchemicals.comthieme-connect.com

Oxidation of Organic Substrates Sodium bromate is effective in oxidizing a range of organic compounds, leading to the formation of different products depending on the substrate's structure.atamanchemicals.comthieme-connect.com

Alcohols to Aldehydes and Ketones this compound can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.atamanchemicals.comthieme-connect.comthieme-connect.comThis transformation can be achieved under various conditions, often in the presence of acid or a catalyst. For instance, the reaction of primary and secondary alcohols with this compound in the presence of a catalytic amount of hydrobromic acid yields dimeric esters and ketones, respectively.researchgate.netoup.comThe oxidation of primary alcohols to aldehydes can sometimes be challenging to stop without over-oxidation to carboxylic acids, though specific conditions or catalysts can favor aldehyde formation.saskoer.caorganic-chemistry.org

Research findings indicate that the oxidation of alcohols with NaBrO₃ can be catalyzed by compounds such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or ruthenium compounds in biphasic systems, leading to good yields of aldehydes or ketones. researchgate.net Selective oxidation of secondary alcohols in the presence of primary ones has been reported using CAN or cerium(IV) sulfate (B86663) as catalysts with NaBrO₃. researchgate.net

Sulfides to Sulfoxides this compound is capable of oxidizing sulfides to sulfoxides.atamanchemicals.comthieme-connect.comthieme-connect.comThis oxidation can be carried out selectively, often avoiding the over-oxidation to sulfones.mdpi.comorganic-chemistry.org

Studies have shown that the oxidation of sulfides to sulfoxides can be effectively achieved using stoichiometric this compound as the primary oxidant in the presence of a catalytic amount of ceric ammonium nitrate (CAN) supported on silica (B1680970) gel. researchgate.netorganic-chemistry.orgorganic-chemistry.org This heterogeneous system allows for the use of organic solvents and simplifies work-up and product isolation. organic-chemistry.orgorganic-chemistry.org Other immobilized catalysts, such as vanadyl, cobalt, or nickel alkyl phosphonates, have also been used with this compound for the selective oxidation of sulfides to sulfoxides. researchgate.net

Hydroquinones and Polyaromatics to Quinones this compound can oxidize hydroquinones and polyaromatic compounds to their corresponding quinones.atamanchemicals.comthieme-connect.comthieme-connect.com

While specific detailed mechanisms for this compound oxidation of hydroquinones and polyaromatics to quinones were not extensively detailed in the search results, the general transformation is noted as a known application of this compound's oxidative power. atamanchemicals.comthieme-connect.com The oxidation of similar substrates to quinones can involve various oxidizing agents and mechanisms depending on the specific compound and conditions. beilstein-journals.orgresearchgate.net

Thiols to Disulfides Thiols can be oxidized to disulfides using this compound.atamanchemicals.comthieme-connect.comthieme-connect.comThis reaction involves the coupling of two thiol molecules with the loss of hydrogen.chemistrysteps.com

Research indicates that aliphatic and functionalized aromatic thiols can be converted into disulfides using NaBrO₃ in a two-phase system, often in the presence of sodium hydrogen sulfite (B76179). thieme-connect.comresearchgate.netthieme-connect.com The oxidation of thiols to disulfides is a common reaction brought about by various mild oxidizing agents. chemistrysteps.comsci-hub.se

Iodobenzenes to Iodoxybenzenes this compound can oxidize iodobenzenes to iodoxybenzenes.atamanchemicals.comthieme-connect.comthieme-connect.comIodoxybenzenes are hypervalent iodine(V) compounds that are useful oxidizing agents in organic chemistry.arkat-usa.org

The conversion of iodobenzenes to iodoxybenzenes by this compound is a recognized oxidative transformation. atamanchemicals.comthieme-connect.com Hypervalent iodine compounds, including iodoxybenzenes, are known for their ability to act as oxidants and participate in various reactions, often through mechanisms involving the transfer of oxygen or other heteroatoms. arkat-usa.orgacs.org

ω,ω-Diols to Dicarboxylic Acids or Lactones

This compound, in conjunction with sodium bisulfite (NaHSO₃), has been reported as an effective reagent for the oxidative transformation of α,ω-diols. This reaction can yield corresponding lactones and/or dicarboxylic acids. researchgate.net While the detailed mechanism for this specific transformation of ω,ω-diols is not extensively detailed in the provided search results, this compound is known to oxidize alcohols to carbonyl compounds. researchgate.net The reaction likely proceeds through intermediate oxidation states of the diol.

Dimethyl Sulfoxide (B87167) Oxidation Mechanisms

The oxidation of dimethyl sulfoxide (DMSO) by this compound, often in the presence of sodium bisulfite, has been studied to elucidate its mechanism. The product of this reaction is dimethyl sulfone (DMSO₂). researchgate.netias.ac.inscite.aiias.ac.in

Role of in situ Generated Hypobromous Acid (HOBr)

In the oxidation of DMSO by the this compound-sodium bisulfite system, hypobromous acid (HOBr) is established as the effective oxidizing species, generated in situ. researchgate.netias.ac.inscite.aiias.ac.in This in situ generation of HOBr from NaBrO₃ in the presence of a reducing agent like NaHSO₃ is a convenient method compared to using unstable aqueous solutions of N-halo compounds. ias.ac.inscite.ainiscpr.res.in

Formation and Decomposition of Adduct Intermediates

The mechanism of DMSO oxidation by HOBr involves the formation of an intermediate adduct between DMSO and HOBr. researchgate.netias.ac.inscite.aiias.ac.in For reactions where the DMSO concentration is between 0.01 and 0.5 mol dm⁻³, a fractional order in [DMSO] suggests the formation of such an intermediate. ias.ac.inscite.ai This adduct is proposed to be a four-membered cyclic transition state between DMSO and HOBr. researchgate.netias.ac.inscite.aiias.ac.in This adduct subsequently decomposes in a rate-determining step to yield dimethyl sulfone. ias.ac.in

Thermodynamic and Activation Parameter Studies

Kinetic studies on the oxidation of DMSO by the this compound-sodium bisulfite reagent have allowed for the evaluation of thermodynamic parameters for the adduct formation step and activation parameters for the first-order decomposition of the adduct. researchgate.netias.ac.inscite.aiias.ac.in These parameters have been determined over a temperature range, for instance, 308–323 K. researchgate.netias.ac.inscite.ai The activation parameters provide insights into the energy profile and transition state characteristics of the reaction. researchgate.netias.ac.inscite.ai

Oxidation of Inorganic Species

This compound is also involved in the oxidation of various inorganic species.

Reaction with Iodine and Associated Stage Mechanisms

The reaction is characterized by an initial induction period. acs.orgcdnsciencepub.comresearchgate.net During this period, the acidified bromate is believed to produce a catalyst, likely hypobromous acid (HOBr), for the subsequent stages. cdnsciencepub.comresearchgate.net The presence of iodide ions can consume this catalyst, thereby increasing the induction period. acs.orgcdnsciencepub.comresearchgate.net

Following the induction period, iodine is rapidly consumed. acs.org The second stage involves the reaction of iodine with bromate, leading to the formation of iodine bromide (IBr) and iodate (B108269) (IO₃⁻). cdnsciencepub.comresearchgate.netcdnsciencepub.com This reaction step has been found to have a rate proportional to [H⁺]²[BrO₃⁻]² in some conditions. cdnsciencepub.comresearchgate.net

In the third stage, the transient iodine bromide is rapidly consumed. acs.org This stage involves the reaction of iodine bromide with bromate, producing bromide ions (Br⁻) and iodate. cdnsciencepub.comcdnsciencepub.com The rate of this reaction has been reported to be proportional to [IBr]²[BrO₃⁻]². cdnsciencepub.comcdnsciencepub.com

Finally, bromide and bromate ions react to form molecular bromine (Br₂). cdnsciencepub.comcdnsciencepub.com The complex kinetics and the various stages, including the transient formation of iodine bromide, highlight the intricate nature of the bromate-iodine reaction in acidic solutions. acs.orgcdnsciencepub.comresearchgate.netcdnsciencepub.com

Bromide-Bromate Ion Interactions

The reaction between bromide and bromate ions in an acidic medium leads to the formation of bromine. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction is a key step in some bromination processes where bromide is generated as a product and then reacts with the remaining bromate. researchgate.net Studies on the kinetics of the bromate-bromide reaction in acidic solutions have shown a first-order dependence on both bromate and bromide ions and a second-order dependence on the hydrogen ion concentration, resulting in the rate law: rate = k[BrO₃⁻][Br⁻][H⁺]². researchgate.netscielo.brtulane.eduresearchgate.net This rate law suggests a mechanism involving successive protonation of the bromate ion before it reacts with bromide. researchgate.netscielo.brtulane.eduresearchgate.net

Mechanisms of Bromination Reactions

This compound is utilized as a brominating agent, particularly in acidic conditions where it generates active brominating species. atamanchemicals.comresearchgate.net The addition of a strong acid to a mixture of the substrate and this compound in water leads to the decomposition of bromate ions and the production of these active species. atamanchemicals.comresearchgate.netresearchgate.net

Regioselective Bromination of Aromatic Compounds

This compound is an effective reagent for the regioselective bromination of aromatic compounds. atamanchemicals.comresearchgate.netacs.org It has been successfully employed for the bromination of aromatic substrates containing deactivating substituents. atamanchemicals.comresearchgate.netacs.org

Influence of Deactivating Substituents

This compound is particularly useful for the bromination of aromatic rings bearing electron-withdrawing (deactivating) substituents, such as nitrobenzene, benzoic acid, and benzaldehyde (B42025). atamanchemicals.comresearchgate.netacs.org These compounds are typically challenging to brominate using traditional methods. acs.org this compound enables bromination of these deactivated substrates in high yields and with good specificity. atamanchemicals.comresearchgate.net For instance, nitrobenzene, benzoic acid, and benzaldehyde have been brominated in yields ranging from 85% to 98%. atamanchemicals.comresearchgate.net The reaction is also effective for disubstituted benzenes with deactivating groups, such as 4-nitrofluorobenzene or 4-fluorobenzoic acid. atamanchemicals.comresearchgate.net However, some strongly deactivated substrates with multiple electron-withdrawing groups, like dinitrobenzenes or nitrobenzoic acids, may not undergo bromination at all under these conditions. atamanchemicals.comresearchgate.netacs.org The regioselectivity of the bromination can be influenced by factors such as temperature. researchgate.net

Optimization of Reaction Parameters (e.g., Temperature, Acid Concentration)

The bromination process using this compound is significantly influenced by reaction parameters such as temperature and acid concentration. The addition of a strong acid to an aqueous solution or slurry of the substrate and bromate salt leads to the decomposition of bromate ions and the production of the active brominating species. researchgate.netatamanchemicals.comacs.org

Research has shown that for the bromination of substrates like benzaldehyde, temperature and acid concentration play a crucial role in the selectivity between bromination and oxidation. To enhance bromination and minimize oxidation, reactions are typically conducted at elevated temperatures (90-100 °C) and in concentrated acid (e.g., 90% H₃PO₄). researchgate.net Milder temperatures or more diluted acids tend to favor oxidation. researchgate.net The rate of bromination has been observed to increase significantly above 60-70 °C. researchgate.net

The molar ratio of bromate to substrate is also a key parameter. In many cases, an optimal ratio of 0.95-0.97 is sufficient to achieve high conversion with limited formation of dibromo byproducts. acs.org However, for certain disubstituted substrates, an excess of bromate may be necessary. acs.org

Specificity in Disubstituted Benzenes

This compound is particularly useful for the bromination of disubstituted benzenes containing deactivating groups. researchgate.netatamanchemicals.comacs.org Substrates such as 4-nitrofluorobenzene or 4-fluorobenzoic acid can be brominated with high yields and specificity. researchgate.netatamanchemicals.comacs.org In some instances, like the bromination of 4-nitrofluorobenzene, the specificity for a single isomer can be nearly 100%. acs.org The regioselectivity, defined as the ratio of the desired meta isomer to the total brominated products, typically ranges between 85% and over 99%, which is comparable to or better than traditional bromination methods using Br₂. acs.org However, substrates with strong deactivating groups, such as dinitrobenzenes or nitrobenzoic acids, may not undergo bromination at all under these conditions. researchgate.netatamanchemicals.com

Table 1: Examples of Aromatic Bromination with this compound

SubstrateAcid ConcentrationTemperature (°C)Yield (%)Specificity (%)Reference
NitrobenzeneNot specified40-10085-98High researchgate.netatamanchemicals.com
Benzoic acidNot specified40-10085-98High researchgate.netatamanchemicals.com
Benzaldehyde90% H₃PO₄90-100>9570:20 (bromoaldehyde:bromobenzoic acid) researchgate.net
4-nitrofluorobenzeneNot specifiedNot specifiedNot specified~100 acs.org
4-fluorobenzoic acidNot specified50-80~90>97 acs.org

*Yield and specificity for benzaldehyde refer to the mixture of brominated products. researchgate.net

Stereoselective Bromination of Alkenes and Alkynes

Mixtures of sodium bromide (NaBr) and this compound (NaBrO₃) have been effectively employed for the stereoselective bromination of alkenes and alkynes. researchgate.netthieme-connect.comrsc.orgresearchgate.netcapes.gov.br Using a NaBr/NaBrO₃ ratio of 5:1 in aqueous acidic methanol (B129727) or dichloromethane (B109758) leads to the formation of corresponding dibromides. thieme-connect.com This system provides a practical alternative to conventional methods using liquid bromine. rsc.orgresearchgate.netcapes.gov.br

Alpha-Carbon Bromination of Ketones

Regioselective bromine substitution at the alpha-carbon of ketones can be achieved using a NaBr/NaBrO₃ system with a ratio of 2:1 (referred to as BR-S) in aqueous acidic methanol or dichloromethane. researchgate.netthieme-connect.com This method allows for the targeted monobromination of non-aromatic compounds containing active methylene (B1212753) groups. researchgate.net

Benzylic Bromination of Toluene (B28343) Derivatives

The NaBr/NaBrO₃ system (2:1, BR-S) in aqueous acidic methanol or dichloromethane is also effective for regioselective bromination at the benzylic position of toluene derivatives. researchgate.netthieme-connect.com The reaction is believed to proceed via a free radical substitution mechanism, initiated by the bromine generated in situ from the reaction of bromate and bromide in acidic conditions. google.comsciencemadness.org The purpose of this compound in this context is to regenerate bromine from the hydrobromic acid produced during the bromination process. sciencemadness.org

Catalytic Applications and Mechanistic Pathways

This compound can act as an oxidant in various reactions, and its activity can be enhanced or directed by the presence of metal ions, which often function as catalysts. researchgate.netresearchgate.net

Epoxidation Reactions in the Presence of Metal Ions (e.g., Copper)

This compound can be used as an oxidant in epoxidation reactions, particularly in the presence of metal ions such as copper. biosynth.com In these reactions, this compound reacts with organic compounds to produce epoxide products. biosynth.com The proposed mechanism involves the formation of a copper complex. biosynth.com This copper complex is suggested to bind to a substrate (e.g., protocatechuic acid in one studied instance) to form an intermediate, which then reacts to form the epoxide product. biosynth.com This process highlights the role of the metal ion in facilitating the oxygen transfer from bromate or a related species to the organic substrate.

Table 2: Catalytic Epoxidation with this compound and Copper Ions

OxidantCatalystSubstrateProductNotesReference
This compoundCopper ionsOrganic compoundsEpoxidesMechanism involves copper complex formation biosynth.com

Decarboxylative Oxidation Reactions (e.g., N-Phenylsuccinimide Synthesis with Cerium Ammonium Nitrate)

This compound, in conjunction with catalysts such as Cerium Ammonium Nitrate (CAN), facilitates decarboxylative oxidation reactions. A notable example is the synthesis of N-phenylsuccinimides from γ-lactam-2-carboxylic acid derivatives. This transformation involves the oxidative removal of a carboxyl group coupled with the formation of an imide ring.

The synthesis of N-arylsuccinimides from N-aryl-γ-lactam-2-carboxylic acids can be achieved through decarboxylative oxidation using a dual oxidant system of CAN and NaBrO₃ in refluxing acetonitrile-water. researchgate.netresearchgate.net This method provides a convenient and practical approach to synthesize N-phenylsuccinimides. researchgate.net

CAN is known as a one-electron oxidizing agent that can be used for oxidative addition reactions and the oxidation of alcohols. organic-chemistry.org In the context of decarboxylative oxidation, CAN likely initiates the process by oxidizing the substrate, and this compound acts as a co-oxidant to regenerate the active form of the cerium catalyst or participate directly in the oxidation pathway. organic-chemistry.orgresearchgate.net

Site-Specific Carbon-Hydrogen Oxyfunctionalization (e.g., Cyclic Steroidal Ethers with Ruthenium Catalysts)

This compound serves as a terminal oxidant in ruthenium-catalyzed site-specific carbon-hydrogen (C-H) oxyfunctionalization reactions. researchgate.netsci-hub.stacs.org This methodology allows for the selective introduction of oxygen functionalities into specific C-H bonds, which is particularly valuable for complex molecules like cyclic steroidal ethers. researchgate.netsci-hub.stacs.org

A mild protocol for the site-specific C-H oxyfunctionalization of cyclic steroidal ethers utilizes catalytic amounts of RuCl₃·xH₂O with NaBrO₃ (or NaIO₄) as the terminal oxidant in a biphasic system of EtOAc/MeCN/phosphate (B84403) buffer (pH 7.5). researchgate.netsci-hub.stacs.org This method provides acid-sensitive C-16 hydroxy compounds in high yields. sci-hub.stacs.org The use of phosphate buffer at pH 7.5 is crucial as it significantly inhibits the formation of unwanted side products that can arise under more acidic conditions. sci-hub.stacs.org

Ruthenium catalysts, particularly in high-valent oxo complexes, are known to mediate C-H hydroxylation. stanford.edu While the detailed mechanism for the ruthenium-catalyzed oxyfunctionalization with bromate requires further investigation, a plausible working hypothesis involves a (3+2) transition state. sci-hub.st Ruthenium catalysts can oxidize alcohols using bromate as the terminal oxidant, yielding corresponding aldehydes or ketones. researchgate.net

Decomposition Pathways and Stability Under Varying Conditions

The stability of this compound is influenced by temperature, pH, and the presence of other substances. Understanding its decomposition pathways is essential for its safe handling and application.

Thermal Decomposition Processes

This compound is a stable solid under normal ambient conditions. carlroth.comatamanchemicals.comguidechem.com However, it undergoes decomposition when exposed to heat. The decomposition temperature of this compound is reported to be 381 °C at 1 atm. carlroth.comcleartech.cadcfinechemicals.com

Thermal decomposition of this compound can produce hazardous products, including oxides of bromine and hydrogen bromide. cleartech.ca Mixtures of finely divided aluminum with finely divided this compound can explode upon heating, percussion, and friction. atamanchemicals.com this compound may also explode upon prolonged exposure to heat or fire. atamanchemicals.comguidechem.comatamanchemicals.com

Decomposition in Acidic Aqueous Solutions

In acidic aqueous solutions, bromate ions can undergo decomposition. The reaction between iodine and this compound in aqueous solution at pH 1.5 to 2.5 involves multiple stages, indicating the complexity of bromate reactions in acidic media. cdnsciencepub.com The acidified bromate can produce a catalyst, likely hypobromous acid (HOBr), which participates in subsequent reactions. cdnsciencepub.com

The decomposition of this compound in acidic conditions can lead to the formation of bromine. atamanchemicals.com The addition of a strong acid to an aqueous solution or slurry of a substrate and bromate salt at elevated temperatures (40-100 °C) leads to the decomposition of bromate ions and the production of active brominating species. atamanchemicals.comatamanchemicals.comresearchgate.net

Reactions Leading to Cell Lysis in Biological Contexts

In biological contexts, the chemical reactivity of bromate can lead to cellular damage, including cell lysis. This is primarily attributed to its strong oxidizing nature and the generation of reactive oxygen species (ROS). plos.orgresearchgate.net

Bromate can induce oxidative stress by increasing the levels of ROS and lipid peroxidation, while depleting antioxidant enzymes like catalase, superoxide (B77818) dismutase, and glutathione (B108866). plos.orgresearchgate.net These reactive species can damage cellular macromolecules such as proteins, nucleic acids (DNA), and membrane lipids, disrupting cellular homeostasis and leading to tissue injury. plos.org

Studies have shown that bromate can induce oxidative DNA damage, including the formation of 8-oxo-dG adducts and DNA strand breaks. researchgate.netresearchgate.netuni-halle.de This genotoxic effect can contribute to cellular dysfunction and ultimately lead to cell death or lysis. researchgate.netresearchgate.netuni-halle.de While the exact mechanisms leading to lysis are complex, the cumulative oxidative damage to cellular components, including the cell membrane, plays a significant role.

Advanced Analytical Methodologies for Sodium Bromate Detection and Quantification

Chromatographic Techniques and Enhancements

Ion chromatography (IC) stands as a primary technique for the analysis of bromate (B103136) and other disinfection byproducts in aqueous matrices. When matrix conditions are favorable, IC coupled with suppressed conductivity detection offers a straightforward approach. However, for complex samples or when very low detection limits are required, various enhancements, including different column chemistries, eluents, and detection methods, are employed to improve signal, manage interfering anions, and meet stringent regulatory standards. thermofisher.comthermofisher.com

Ion chromatography with suppressed conductivity detection is a widely used and often preferred method for determining bromate in drinking water, especially in samples with low ionic strength. thermofisher.comthermofisher.com The technique involves separating bromate from other anions on an anion-exchange column followed by a suppressor device that reduces the background conductivity of the eluent, thereby enhancing the conductivity signal of the analyte ions. nih.gov High-capacity anion-exchange columns are designed to work with various eluents, such as carbonate or hydroxide (B78521), to achieve the necessary separation. thermofisher.com While effective, the sensitivity of conductivity detection can be limited, with detection limits ranging from 0.1 to 20 parts per billion (ppb), which may not be sufficient for all regulatory requirements. azom.com

The United States Environmental Protection Agency (EPA) has established several methods for bromate analysis.

EPA Method 300.1: This method builds upon the foundational EPA Method 300.0 and is specifically adapted for the analysis of disinfection byproduct anions. thermofisher.com It utilizes ion chromatography with suppressed conductivity detection and is the preferred method for drinking water with low ionic strength where matrix interferences are not a significant concern. thermofisher.com While the original Method 300.0 had a method detection limit (MDL) of 20 µg/L for bromate, which is insufficient for current standards, advancements in IC technology allow Method 300.1 to achieve much greater sensitivity. thermofisher.com

EPA Method 317.0: Developed to achieve the very low detection limits required for regulatory compliance, this method enhances the IC system with a post-column reaction (PCR) step. amazonaws.comnih.gov After separation on the IC column, a specific reagent is added to react with bromate, and the resulting product is measured by a UV/Vis absorbance detector. amazonaws.comnemi.gov This approach significantly increases the specificity and sensitivity of the assay, making it suitable for analyzing bromate in complex matrices. amazonaws.com The method covers an applicable concentration range of 0.5-15 µg/L for bromate. keikaventures.com

FeatureEPA Method 300.1EPA Method 317.0
Primary Detection Suppressed ConductivityUV/Vis Absorbance
Enhancement None (advancements in column/suppressor technology)Post-Column Reagent Derivatization
Applicability Low ionic strength drinking waterTrace bromate analysis in various water types
Bromate MDL ~4 µg/L (original); lower with modern instrumentsAs low as 0.1 µg/L
Specificity Non-specific; relies on chromatographic resolutionHighly specific to bromate due to PCR

The International Organization for Standardization (ISO) provides a framework for bromate determination in various water types through ISO 15061:2001. sis.se This standard specifies a method using ion chromatography for dissolved bromate in samples such as drinking water, raw water, surface water, and swimming pool water. iteh.aimidmacauto.com The method has a broad range of applicability from 0.5 µg/L to 1,000 µg/L, which can be adjusted through sample pretreatment steps like dilution or preconcentration. sis.seiteh.ai A critical requirement of the standard is ensuring adequate peak resolution (R > 1.3) between bromate and the nearest eluting peak, which is typically chloride. iteh.ai The standard outlines the use of IC with a chemical suppressor and a conductivity detector, with UV detection suggested for confirmation. iteh.ai

ParameterSpecification
Standard ISO 15061:2001
Analyte Dissolved Bromate
Matrices Drinking water, raw water, surface water, swimming pool water
Range 0.5 µg/L to 1,000 µg/L
Technique Ion Chromatography with Conductivity Detection (CD)
Key Requirement Peak resolution (R) between bromate and chloride must be ≥ 1.3

While derivatization is a key strategy for enhancing the sensitivity of bromate detection, analytical methods for this compound predominantly utilize post-column, rather than pre-column, techniques. Pre-column derivatization involves reacting the analyte to form a more detectable derivative before it is introduced into the chromatographic system. This approach is less common for bromate analysis via ion chromatography, as the focus is typically on separating the native bromate ion from matrix interferences first, followed by a highly specific post-column reaction to achieve low detection limits.

Post-column reaction (PCR) is a powerful technique that significantly improves both the sensitivity and selectivity of bromate determination. azom.com After the analytical column separates the ions, a reagent is mixed with the eluent to react specifically with bromate, forming a compound that strongly absorbs UV or visible light. thermofisher.com

o-dianisidine (ODA): This reagent is used in EPA Method 317.0. amazonaws.commetrohm.com The post-column reaction with ODA allows for highly sensitive and specific detection of bromate. amazonaws.com The method can achieve a method detection limit of approximately 0.2 µg/L. metrohm.com However, a significant drawback is that o-dianisidine is a potential carcinogen, requiring careful handling and disposal. metrohm.comepa.gov

NaBr/NaNO2 (Tribromide Method): An alternative PCR method involves the reaction of bromate with sodium bromide (NaBr) and sodium nitrite (NaNO2) in an acidic solution. This reaction converts the bromate ion into a tribromide ion (Br3-), which has a high absorbance at 267 nm. This method can achieve sub-ppb detection limits, with one modified version reporting a practical quantitation limit (PQL) of 0.38 µg/L. researchgate.net

Potassium Iodide (Triiodide Method): Another widely used and less hazardous alternative is stipulated in EPA Method 326.0. thermofisher.commetrohm.com In this method, bromate oxidizes iodide (from potassium iodide, KI) in an acidic medium, a reaction catalyzed by ammonium (B1175870) molybdate, to form the triiodide ion (I3-). azom.commetrohm.com The triiodide ion is then detected by its strong absorbance at 352 nm. metrohm.comnih.gov This technique is highly sensitive, achieving detection limits below 50 ng/L (ppt). azom.com

Reagent SystemDetected SpeciesDetection WavelengthKey Features
o-dianisidine (ODA)Reaction ProductVisibleHighly sensitive; used in EPA 317.0; reagent is a potential carcinogen. amazonaws.commetrohm.com
NaBr / NaNO2Tribromide (Br3-)267 nmAchieves sub-µg/L detection limits. researchgate.net
Potassium Iodide (KI)Triiodide (I3-)352 nmLess hazardous alternative; highly sensitive (ppt levels); used in EPA 326.0. azom.commetrohm.comnih.gov

High concentrations of chloride are a primary source of interference in the chromatographic analysis of bromate. thermofisher.com Chloride can co-elute with bromate, especially in high-concentration samples, leading to diminished resolution and inaccurate quantification. thermofisher.comresearchgate.net Furthermore, high chloride levels can negatively impact chromatographic efficiency and decrease the mass spectrometric response in IC-MS systems. nih.govresearchgate.net

Several strategies are employed to mitigate this interference:

High-Capacity Columns: Using anion-exchange columns with higher capacity can help to better resolve bromate from the large chloride peak. thermofisher.com

Optimized Eluents: Adjusting the eluent composition and concentration, or using gradient elution, can improve the separation between bromate and chloride. nih.gov

Sample Pretreatment: One of the most effective strategies is the removal of chloride from the sample before injection. This is commonly achieved using a silver cartridge. The sample is passed through a cartridge containing a silver-based resin, which precipitates chloride as insoluble silver chloride (AgCl), effectively removing it from the sample matrix.

Two-Dimensional IC (2D-IC): Advanced methods like EPA 302.0 use a two-dimensional IC approach. epa.gov In this technique, the fraction containing bromate from a primary column is transferred to a second, different column for further separation, allowing bromate to be resolved from the overwhelming chloride matrix. thermofisher.com

Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

Liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and elemental specificity of inductively coupled plasma-mass spectrometry. For the analysis of sodium bromate, ion chromatography (IC) is typically the separation method of choice. nih.govthermofisher.cnepa.gov

The fundamental principle of IC-ICP-MS in bromate analysis involves the separation of the bromate anion (BrO₃⁻) from other sample components on an IC column. The eluent from the column is then introduced into the ICP-MS system. In the high-temperature argon plasma, the bromate is atomized and ionized, allowing for the detection of bromine isotopes (typically ⁷⁹Br and ⁸¹Br) by the mass spectrometer. thermofisher.cnepa.gov This element-specific detection provides a high degree of selectivity for bromine-containing species. nih.gov

A key advantage of this technique is its ability to overcome matrix interferences that can affect other methods. thermofisher.cn For instance, high concentrations of chloride and sulfate (B86663) in water samples can interfere with bromate determination by other techniques, but IC-ICP-MS can effectively separate bromate from these interfering anions. nih.gov The use of a collision/reaction cell in the ICP-MS can further reduce polyatomic interferences that might overlap with the bromine isotopes, enhancing the accuracy of quantification. thermofisher.cn

Research has demonstrated the successful application of IC-ICP-MS for the determination of bromate and bromide in drinking water. iheg.org.cn Optimization of the ICP-MS detection conditions, such as using an ultrasonic nebulizer with a membrane desolvator, has been shown to significantly enhance the detector response for bromine species. nih.gov The method has been developed to achieve very low detection limits, making it suitable for monitoring bromate at levels relevant to drinking water regulations. nih.goviheg.org.cn For example, with a 50 µL sample injection volume, a detection limit of 0.67 µg/L for bromate has been reported. nih.gov Another study reported detection limits of 0.23 µg/L for bromate. iheg.org.cn

Table 1: Performance Characteristics of LC-ICP-MS for Bromate Detection

Parameter Reported Value Source
Detection Limit (BrO₃⁻) 0.67 µg/L nih.gov
Detection Limit (BrO₃⁻) 0.23 µg/L iheg.org.cn
Sample Injection Volume 50 µL nih.gov
Recovery 95% - 109% iheg.org.cn

Spectroscopic and Photometric Approaches

Spectroscopic and photometric methods offer alternative approaches for the determination of this compound. These techniques are often based on the reaction of bromate with a specific reagent to produce a colored or light-absorbing species that can be quantified.

Ultraviolet/Visible (UV/Vis) absorbance detection is frequently coupled with ion chromatography for the analysis of bromate. This approach typically involves a post-column reaction (PCR) where a reagent is added to the column effluent to react with the separated bromate. tandfonline.commetrohm.com A common PCR method involves the oxidation of iodide (I⁻) by bromate in an acidic medium to form triiodide (I₃⁻), which has a strong absorbance at a specific wavelength, such as 352 nm. tandfonline.commetrohm.com This reaction is highly specific and allows for sensitive determination of bromate. metrohm.com

Another spectrophotometric method involves the reaction of bromate with fuchsin. rsc.org In this procedure, bromate is first reduced by metabisulfite to form bromine, which then reacts with reduced fuchsin to produce a red-colored product that absorbs light at 530 nm. rsc.org This method has been shown to be free from common interferences like chloride, chlorate, and sulfate. rsc.org A similar approach utilizes the reaction of bromate with promethazin in an acidic medium to produce a red-pink product with maximum absorption at 515 nm. jmaterenvironsci.com

The performance of these methods can be quite sensitive. For instance, the fuchsin method has a reported detection limit of 1 µg/L with a 40 mm path length, and the response is linear up to 20 µg/L of bromate. rsc.org For the IC-UV/Vis method with PCR, detection limits as low as 0.27 µg/L in a drinking water matrix and 0.015 µg/L in ultrapure water have been achieved. tandfonline.com

Table 2: UV/Visible Absorbance Detection Methods for Bromate

Method Reagent Wavelength Detection Limit Linearity Source
IC with PCR Potassium Iodate (B108269) 352 nm 0.27 µg/L (drinking water) Not specified tandfonline.com
Spectrophotometry Fuchsin 530 nm 1 µg/L Up to 20 µg/L rsc.org

Photometric methods employing specific sensing dyes are also utilized for bromate determination. One such method uses 3,3'-dimethylnaphthidine. sigmaaldrich.com In this approach, bromate oxidizes iodide to iodine in an acidic environment. The resulting iodine then reacts with 3,3'-dimethylnaphthidine to form a pink-colored product that can be measured photometrically. sigmaaldrich.com This method is suitable for determining bromate concentrations in drinking and mineral water. sigmaaldrich.com The measuring range for this photometric application can be from 0.003 to 0.120 mg/L. sepscience.com

X-ray fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. While XRF directly detects elements, it can be used to determine the total bromine content in a sample. nih.govtandfonline.com In the context of this compound, XRF can be used to measure the concentration of bromide, which can serve as a proxy for bromate under certain conditions, or to determine the total bromine content from which bromate could be inferred if it is the dominant species. nih.gov

Wavelength-dispersive X-ray fluorescence (WDXRF) has been applied to determine bromine in bread as an indicator of pre-baking bromate addition. researchgate.net This method requires minimal sample preparation as it can be performed directly on solid samples. researchgate.net Another study presented a method for bromate determination in water using total reflection X-ray fluorescence (TXRF) after selective membrane collection of bromate ions. nih.gov This technique achieved a minimum detection limit of 0.9 ng/mL for ultrapure water and 1.0 ng/mL for drinking water. nih.gov

Infrared (IR) spectroscopy is a technique that identifies chemical compounds based on how they absorb infrared radiation. The infrared absorption spectrum of a molecule is unique and can be used as a "fingerprint" for identification. The IR spectrum of this compound has been characterized and is available in spectral databases. spectrabase.comnih.gov While IR spectroscopy is primarily a qualitative tool for identifying the presence of the bromate ion, its application in the quantitative analysis of this compound in complex matrices like water is less common compared to the other methods discussed. The technique is more suited for the characterization of the pure compound or in simpler matrices where the characteristic absorption bands of the bromate ion can be clearly resolved.

Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key performance characteristics that are evaluated include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy (recovery).

For the determination of bromate, various methods have been validated according to established protocols, such as those from the U.S. Environmental Protection Agency (EPA). nih.gov For example, EPA Method 317.0, which uses ion chromatography with post-column reaction and visible absorbance detection, has undergone performance evaluation. nih.gov

The performance of these methods can vary depending on the specific technique and the sample matrix. As previously mentioned, LC-ICP-MS can achieve LODs in the sub-µg/L range with excellent recovery and precision. nih.goviheg.org.cn Spectrophotometric methods also demonstrate good sensitivity, with LODs around 1 µg/L and good linearity over a defined concentration range. rsc.org

The choice of analytical method often depends on the required detection limits, the nature of the sample matrix, and the available instrumentation. For regulatory compliance monitoring of bromate in drinking water, methods with low detection limits and high selectivity, such as IC-ICP-MS or IC with post-column reaction and UV/Vis detection, are often preferred. thermofisher.com

Table 3: Summary of Method Performance Characteristics for Bromate Analysis

Analytical Method Typical Limit of Detection Key Advantages Key Considerations
LC-ICP-MS 0.23 - 0.67 µg/L High selectivity and sensitivity, overcomes matrix interferences Higher equipment cost and complexity
IC-UV/Vis (with PCR) 0.015 - 0.27 µg/L Good sensitivity and specificity, widely used Potential for interferences, requires post-column reagent
Spectrophotometry (e.g., Fuchsin) ~1 µg/L Simple and cost-effective Potential for interferences from other oxidizing agents
Photometry (e.g., 3,3'-DMN) ~3 µg/L Suitable for routine analysis May have higher detection limits than chromatographic methods

Method Detection Limits (MDL) and Practical Quantification Levels (PQL)

In analytical chemistry, the Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero ecesis.netohiowea.org. It is a statistical determination of a method's sensitivity under specific laboratory conditions ecesis.net. The Practical Quantification Level (PQL), on the other hand, represents the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy during routine laboratory operations ecesis.neteconference.io. The PQL is typically set at a higher concentration than the MDL, accounting for the practical variabilities of day-to-day analyses ecesis.neteconference.io.

Various analytical methods, standardized by organizations like the U.S. Environmental Protection Agency (EPA), have established MDLs and PQLs for bromate analysis in drinking water. These limits are crucial for ensuring compliance with regulatory standards. For instance, U.S. EPA Methods 317.0 and 326.0, which utilize ion chromatography with postcolumn derivatization, can achieve a bromate MDL of 0.1 μg/L and a PQL of 0.5 μg/L thermofisher.com. More advanced techniques, such as two-dimensional ion chromatography or coupling ion chromatography with mass spectrometry (IC-MS), can achieve even lower detection limits. A reagent-free ion chromatography system coupled with mass spectrometry has demonstrated a limit of detection of 0.02 μg/L and a limit of quantification of 0.07 μg/L in mineral water researchgate.net.

The table below summarizes the MDL and PQL for bromate using different analytical methods.

Analytical MethodMethod Detection Limit (MDL) (μg/L)Practical Quantification Level (PQL) (μg/L)Reference
U.S. EPA Method 300.14Not Specified thermofisher.com
U.S. EPA Method 317.00.10.5 thermofisher.com
U.S. EPA Method 326.00.10.5 thermofisher.com
U.S. EPA Method 302.00.12Not Specified researchgate.net
Ion Chromatography with Postcolumn Derivatization0.56Not Specified researchgate.net
LC-MS/MS0.045Not Specified acs.org
IC-MS0.020.07 researchgate.net
Cyclic Ion Chromatography0.2Not Specified researchgate.net

Recovery Rate Determinations

Recovery rate studies are essential for validating the accuracy of an analytical method. This process involves adding a known quantity of the analyte (spiking) to a real-world sample matrix (e.g., drinking water) and measuring the percentage of the added analyte that is detected by the method. An acceptable recovery rate indicates that the method is not significantly affected by components of the sample matrix.

For this compound analysis, recovery rates are typically evaluated across various water types to ensure the method's robustness. Studies using two-dimensional ion chromatography on municipal drinking water samples fortified with 0.5 μg/L of bromate have shown excellent recoveries between 98% and 99% lcms.cz. Similarly, the analysis of spiked tap water and other drinking water samples using cyclic ion chromatography yielded satisfactory recoveries ranging from 96.8% to 108.7% researchgate.net. Another study reported sample spike recoveries for artificially prepared samples and tap water to be within the range of 85% to 105% metrohm.com. A recovery of 93% was achieved for spiked water samples using ion chromatography with post-column derivatization and spectrophotometric detection researchgate.net.

The following table presents findings from various studies on bromate recovery rates in water samples.

Analytical MethodSample MatrixSpike Concentration (μg/L)Recovery Rate (%)Reference
Two-Dimensional Ion ChromatographyMunicipal Drinking Water0.598 - 99 lcms.cz
Cyclic Ion ChromatographyTap Water & Drinking Water1.0 - 6.096.8 - 108.7 researchgate.net
Ion Chromatography with UV/VIS DetectionTap Water & High-Matrix UPW0.285 - 105 metrohm.com
Ion Chromatography with Spectrophotometric DetectionWater SamplesNot Specified93 researchgate.net
U.S. EPA Method 302.0Laboratory Fortified BlankNot SpecifiedMust be within ± 20% of true value researchgate.net

Toxicological and Carcinogenic Mechanisms of Action of Sodium Bromate

Mechanisms of Genotoxicity and DNA Damage

Sodium bromate (B103136) exerts its toxic and carcinogenic effects primarily through genotoxicity, which is the property of chemical agents to damage the genetic information within a cell, potentially leading to mutations and cancer. wikipedia.org The mechanisms underlying the genotoxicity of sodium bromate are complex and involve multiple pathways of DNA damage. These alterations can be direct or indirect, leading to mutations, mistimed cellular events, and direct DNA damage that can result in heritable changes in somatic or germ cells. wikipedia.org

Induction of DNA Strand Breaks and Cross-links

This compound and its potassium salt have been shown to induce breaks in the strands of DNA. researchgate.net In vitro studies using potassium bromate on human white blood cells and rat kidney epithelial cells demonstrated the induction of DNA strand breakage. researchgate.net Research on the effects of potassium bromate in the intestine of rats revealed a significant induction of DNA strand breaks, which was observed 12 hours after treatment and reached a peak of six-fold above background levels after 48 hours. researchgate.net Furthermore, some studies have reported the induction of DNA double-strand breaks following incubation with bromate. researchgate.net

The mechanism of these breaks is linked to the oxidative properties of bromate, particularly after its metabolic activation. The interaction of potassium bromate with the sulfhydryl-containing compound glutathione (B108866) can lead to the generation of single-strand breaks in DNA. researchgate.net This damage to the DNA's structural integrity is a critical initiating event in its genotoxic mechanism. wikipedia.org

Formation of Micronucleated Erythrocytes

A significant indicator of this compound's genotoxic potential is its ability to induce the formation of micronuclei in erythrocytes. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division, serving as a biomarker of chromosomal damage.

Studies have shown that exposure to this compound leads to a significantly increased frequency of micronucleated erythrocytes in both male and female mice, with a clear dose-response relationship observed. nih.govnih.gov Dose-dependent increases in micronuclei have also been reported in the bone marrow cells of mice exposed to this compound. nih.gov The induction of micronuclei by bromate is readily detectable even at non-cytotoxic concentrations, highlighting its potent clastogenic (chromosome-breaking) activity. nih.gov

Table 1: Selected Findings on this compound-Induced Micronucleus Formation

Test System Species Effect Reference
Peripheral Blood Erythrocytes Mice (Tg.AC hemizygous and p53 haploinsufficient) Significantly increased frequencies of micronucleated erythrocytes nih.govnih.gov
Bone Marrow Cells Mice Dose-dependent increases in micronuclei nih.gov

Oxidative Damage to DNA and Lipid Peroxidation Pathways

The primary mechanism of bromate-induced genotoxicity is oxidative stress. researchgate.net Exposure of mammalian cells to bromate generates oxidative modifications to the DNA, with the most notable lesion being the formation of 7,8-dihydro-8-oxo-guanine (8-oxoG or 8-oxodG). researchgate.netnih.gov This specific type of DNA damage arises from the one-electron oxidation of the guanine base. nih.gov

The process is not a result of direct reaction between bromate and DNA. researchgate.net Instead, it is metabolically activated, leading to the generation of reactive species that then attack the DNA. researchgate.net It is proposed that bromine radicals (Br•) or oxides (BrO•, BrO2•) might be the ultimate DNA-damaging species. researchgate.netnih.gov This mechanism of inducing 8-oxodG formation distinguishes bromate's action from other types of oxidative stress, such as that caused by hydroxyl radicals. nih.gov

Interaction with Sulfhydryl-Containing Compounds (e.g., Glutathione)

A unique aspect of this compound's mechanism of action is its interaction with intracellular sulfhydryl-containing compounds, particularly glutathione (GSH). researchgate.netnih.gov While glutathione typically serves a protective role against oxidants and alkylating agents, in the case of bromate, it participates in a metabolic activation process that enhances its toxicity. researchgate.netnih.gov

Bromate itself does not react directly with DNA. researchgate.net However, in the presence of sulfhydryl compounds like glutathione or cysteine, bromate (BrO₃⁻) is reduced to reactive intermediates, such as bromine dioxide (BrO₂). nih.govresearchgate.net These intermediates are then capable of oxidizing DNA, specifically the guanine bases, leading to the formation of 8-oxodG. nih.gov

In vitro experiments have confirmed that the presence of glutathione is necessary for potassium bromate to induce DNA oxidation. researchgate.net Furthermore, studies in human lymphocytes have shown that depleting intracellular glutathione levels reduces the amount of DNA strand breakage caused by potassium bromate, underscoring the critical role of this interaction in mediating bromate's genotoxicity. researchgate.net

Chromosomal Aberrations

The DNA damage induced by this compound, including strand breaks and oxidative lesions, can lead to larger-scale damage at the chromosomal level. researchgate.net Chromosomal aberrations are abnormalities in the structure or number of chromosomes and are a hallmark of genotoxic agents.

Potassium bromate has been shown to induce a variety of chromosomal aberrations. nih.gov Studies using the Allium cepa (onion root tip) test, a common model for assessing cytogenotoxicity, have visually documented aberrations such as fragments, sticky chromosomes, and vagrant chromosomes following exposure to potassium bromate. researchgate.net It is believed that bromate induces tumors through a mode of action that involves oxidative damage leading to chromosomal breakage. researchgate.net These genomic disruptions can range from smaller point mutations to large-scale chromosomal mutations, compromising the integrity of the genetic material. alliedacademies.org

Mutagenic Potential in Various Biological Systems (e.g., Bacteria, Lymphoma Cells)

The genotoxic damage caused by this compound can result in permanent, heritable changes in the DNA sequence, known as mutations. The mutagenic potential of bromate has been demonstrated in a range of biological systems.

In bacterial systems, potassium bromate has tested positive for mutagenicity in several Salmonella typhimurium strains, including the base-pair substitution strains TA100, TA102, and TA104, and the frameshift strain TA97. nih.gov It was also found to be mutagenic in an Ames Spot Forward Mutation Assay using Escherichia coli. academicjournals.orgresearchgate.net

Evidence for mutagenicity extends to mammalian cells. Studies have reported anomalous genotoxic responses and mutagenic activity in mouse lymphoma L5178Y cells. nih.gov Convincing evidence from both in vitro and in vivo studies using mammalian cells indicates a clear mutagenic potential for bromate. nih.gov This mutagenic activity is understood to be mediated by the induction of oxidative DNA damage, which leads to chromosomal damage and mutations. researchgate.net Research has also demonstrated that bromate can induce mutations in the kidneys of exposed rats, a key target organ for its carcinogenic effects. researchgate.net

Table 2: Mutagenicity of Bromate in Different Biological Systems

Biological System Test Organism/Cell Line Result Reference
Bacteria Salmonella typhimurium (TA100, TA102, TA104, TA97) Positive nih.gov
Bacteria Escherichia coli Positive academicjournals.orgresearchgate.net
Mammalian Cells Mouse Lymphoma L5178Y cells Positive (Anomalous genotoxic responses) nih.gov

Mechanisms of Organ-Specific Toxicity

Renal Toxicity Mechanisms

The kidney is a primary target for this compound toxicity. The mechanisms underlying its nephrotoxic effects are complex, involving direct cellular damage, oxidative stress, and subsequent proliferative and degenerative changes.

This compound is a known nephrotoxin that can induce acute tubular necrosis (ATN), a condition characterized by the death of epithelial cells that form the renal tubules mhmedical.comwikipedia.org. This is a common cause of acute kidney injury (AKI) following bromate ingestion mhmedical.comnih.govnih.govresearchgate.net. The bromate ion is directly toxic to the tubules, leading to severe renal damage that can range from mild and transient to severe anuric forms mhmedical.comnih.gov. Histopathological examination in cases of bromate poisoning reveals significant damage to the renal tubules, including localized necrosis of the epithelial lining and focal rupture or loss of the basement membrane, a condition known as tubulorrhexis wikipedia.orgnih.gov.

Proposed mechanisms for this acute damage include direct tubular toxicity mediated by the induction of active oxygen radicals and reduced renal perfusion nih.govnih.gov. Following acute exposure, histological findings in renal biopsies have shown interstitial edema, epithelial separation of the proximal tubules, tubular atrophy, and dilation nih.govchemicalbook.com.

In the long term, the acute damage can progress to chronic nephropathy. This progression is characterized by persistent changes in kidney structure, such as interstitial fibrosis and ongoing tubular atrophy, which can lead to irreversible renal failure nih.govnih.govchemicalbook.com.

Table 1: Histological Findings in Bromate-Induced Nephropathy

Finding Description Stage Reference
Acute Tubular Necrosis Death and sloughing of tubular epithelial cells. Acute mhmedical.com
Interstitial Edema Swelling due to fluid accumulation in the interstitial tissue. Acute nih.gov
Epithelial Separation Detachment of epithelial cells from the tubular basement membrane. Acute nih.govchemicalbook.com
Tubular Atrophy & Dilation Shrinkage and widening of the renal tubules. Chronic nih.govchemicalbook.com

| Interstitial Fibrosis | Scarring of the kidney's connective tissue. | Chronic | nih.govchemicalbook.com |

Exposure to this compound has been shown to induce a significant proliferative response in the renal tubules nih.govnih.gov. Studies in rats have demonstrated that administration of this compound in drinking water leads to increased cell proliferation specifically in the proximal tubules nih.govnih.govnih.gov. This proliferative effect is not observed in the distal tubules nih.govnih.gov.

Research suggests a link between this induced cell proliferation and α2u-globulin nephropathy in male rats nih.govnih.gov. Following exposure to sodium or potassium bromate, hyaline droplets that stain positive for α2u-globulin accumulate in the kidneys of male rats nih.govnih.gov. The concordance between the accumulation of these droplets and increased cell turnover suggests that the proliferative response may be a consequence of this specific type of nephropathy nih.govnih.gov. Furthermore, oxidative stress is considered a key factor in these proliferative changes, with the resulting cell proliferation potentially playing an additive role in the carcinogenesis of bromate nih.govnih.govnih.gov.

Table 2: Research Findings on Bromate-Induced Renal Cell Proliferation

Study Subject Compound Key Findings Proposed Mechanism Reference
Male Rats This compound (NaBrO₃) Increased cell proliferation in proximal tubules. Accumulation of α2u-globulin hyaline droplets. α2u-globulin nephropathy. nih.govnih.gov
Male Rats Potassium Bromate (KBrO₃) Dose-dependent increase in renal ornithine decarboxylase (ODC) activity and [3H]thymidine incorporation into DNA. Elaboration of oxidative stress. nih.gov

This compound exposure triggers a cascade of cellular events in the kidney, beginning with degeneration and progressing to necrosis, which may be followed by regenerative processes nih.govnih.gov. The initial injury often involves degenerative changes within the tubular epithelial cells. These changes can lead to cell death, or necrosis, which is a hallmark of acute tubular necrosis caused by bromate mhmedical.comwikipedia.orgnih.gov.

Studies investigating the cellular mechanisms have shown that bromate induces necrosis in kidney cells, as evidenced by increases in annexin V and propidium iodide (PI) staining nih.gov. Before cell death occurs, bromate can also cause nuclear fragmentation nih.gov. While the damage can be severe and lead to irreversible renal failure, the kidney does possess a capacity for regeneration nih.govnih.gov. The potential for tubular regeneration is a factor in the outcome of bromate intoxication, and it has been suggested that differences in this regenerative capacity may contribute to varying clinical progressions between individuals nih.govresearchgate.net.

A central mechanism in this compound-induced kidney damage is the generation of reactive intermediates and the subsequent oxidative stress nih.gov. It is proposed that the metabolic generation of these intermediates, rather than direct action by the bromate ion itself, is responsible for its toxic and genotoxic effects nih.gov.

Ototoxicity Mechanisms

Ingestion of this compound can lead to rapid and often irreversible sensorineural hearing loss chemicalbook.comcambridge.orgnih.govnih.gov. The onset of deafness can occur within 4 to 16 hours of ingestion nih.govnih.gov. The ototoxicity is attributed to the direct toxic effects of the bromate ion on the intricate structures of the cochlea mhmedical.comnih.gov.

The precise mechanisms of bromate-induced ototoxicity are not fully delineated, but research points to significant damage within the inner ear nih.govnih.gov. Key findings from animal studies indicate that bromate causes:

Damage to the stria vascularis: This structure is crucial for maintaining the electrochemical balance within the cochlea nih.govnih.govnih.govnih.govresearchgate.net. Damage to the stria vascularis is thought to be caused by a decrease in enzyme activities nih.govnih.govresearchgate.net.

Degeneration of cochlear hair cells: Both inner and outer hair cells, which are the sensory receptors for hearing, undergo degenerative changes nih.govnih.govnih.govnih.govresearchgate.net.

Collapse of Reissner's membrane: This membrane separates two of the fluid-filled chambers within the cochlea, and its collapse disrupts cochlear function nih.govnih.govresearchgate.net.

These structural damages lead to physiological deficits, including a reduction in the endocochlear potential, which is the essential battery that powers the sensory hair cells nih.govnih.gov. The breakdown of the endolymph-perilymph barrier is also considered a contributing factor nih.govnih.gov. It has been suggested that toxic middle-to-high molecular weight substances produced from this compound may also be involved in the ototoxic mechanism cambridge.org.

Table 3: Summary of this compound's Ototoxic Effects on Cochlear Structures

Affected Structure Description of Damage Consequence Reference
Stria Vascularis Damage and reduced enzyme activity. Disruption of cochlear fluid homeostasis. nih.govnih.govnih.govnih.govresearchgate.net
Outer Hair Cells Degenerative changes. Impaired sound amplification and frequency tuning. nih.govnih.govnih.govnih.govresearchgate.net
Inner Hair Cells Damage. Impaired transmission of sound signals to the auditory nerve. nih.gov

| Reissner's Membrane | Severe collapse. | Mixing of cochlear fluids (endolymph and perilymph), leading to loss of endocochlear potential. | nih.govnih.govresearchgate.net |

Irreversible Hearing Loss and Cochlear Damage

Ingestion of this compound can lead to rapid and irreversible sensorineural hearing loss. mhmedical.comchemicalbook.com The onset of deafness is typically swift, occurring within 4 to 16 hours after ingestion. mhmedical.comnih.gov This hearing impairment is a common consequence of bromate poisoning and often results in severe to profound bilateral sensorineural hearing loss. nih.govnih.gov While most clinical manifestations of bromate intoxication are reversible, the damage to the auditory system, along with renal failure, is typically permanent. nih.govnih.gov The primary site of lesion for bromate-induced ototoxicity is the cochlea. nih.govresearchgate.net Although the exact mechanism of ototoxicity is not fully established, it is understood that the bromate ion is directly toxic to the cochlea. mhmedical.comnih.gov

Damage to Stria Vascularis

A key mechanism of bromate-induced ototoxicity involves significant damage to the stria vascularis, a crucial component of the cochlea responsible for maintaining the endocochlear potential (EP). nih.govcambridge.org The stria vascularis has a high metabolic rate, making it susceptible to damage from toxic substances. mdpi.com Animal studies have shown that bromate exposure leads to severe edema of the stria vascularis. nih.gov This damage disrupts the endolymph-perilymph barrier, leading to a significant and irreversible decrease in the EP. nih.govnih.gov The reduction in EP is a direct consequence of the inhibition of the stria's active transport mechanisms. nih.gov Research on guinea pigs has demonstrated specific changes in the ionic composition of cochlear fluids following bromate administration, indicating a breakdown of normal physiological barriers. nih.gov

Table 1: Effects of this compound on Cochlear Fluids in Guinea Pigs
ParameterEffect ObservedReference
Endocochlear Potential (EP)Significant and irreversible decrease nih.gov
Endolymph K+ ConcentrationSubstantial decrease nih.gov
Endolymph Cl- ConcentrationSubstantial decrease nih.gov
Endolymph Na+ ConcentrationIncrease nih.gov
Endolymph OsmolalityMuch lower than perilymph nih.gov
Degenerative Changes in Outer Hair Cells of the Cochlea

In addition to damaging the stria vascularis, this compound directly affects the sensory hair cells of the cochlea. nih.gov The ototoxic mechanism includes degenerative changes specifically in the outer hair cells. nih.govnih.gov These specialized cells are responsible for amplifying sound vibrations within the cochlea, and their damage leads to significant hearing impairment. lexiehearing.comyoutube.com Studies have identified that bromate exposure results in the degeneration of both inner and outer hair cells, contributing to the profound sensorineural hearing loss observed in intoxication cases. nih.gov

Gastrointestinal Toxicity Mechanisms (e.g., Hydrobromic Acid Formation and Gastritis)

Shortly after ingestion, this compound induces severe gastrointestinal irritation. epa.gov The primary mechanism for this toxicity is the conversion of bromate to hydrobromic acid in the acidic environment of the stomach. mhmedical.comnih.gov The reaction with gastric hydrogen chloride releases the caustic hydrobromic acid, which is responsible for symptoms such as nausea, vomiting, abdominal pain, and diarrhea. nih.gov This chemical irritation can lead to gastritis. mhmedical.com

Hematological Toxicity Mechanisms (e.g., Hemolysis, Thrombocytopenia, Methemoglobinemia)

This compound acts as a strong oxidizing agent, which can lead to several hematological toxicities. mhmedical.com Reports in some pediatric cases have included hemolysis (the rupture or destruction of red blood cells) and thrombocytopenia (a deficiency of platelets in the blood). mhmedical.commhmedical.com

Furthermore, as a potent oxidizing agent, this compound is capable of oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), resulting in the formation of methemoglobin. mhmedical.comnih.gov Methemoglobin is incapable of binding and transporting oxygen, leading to a condition known as methemoglobinemia and functional anemia. nih.govmedscape.com While methemoglobinemia has been reported in bromate poisoning, it is considered a rare complication. mhmedical.com

Thyroid Gland and Testicular Mesothelium Involvement in Carcinogenesis

Long-term studies have demonstrated that bromate is a carcinogen in animal models. nih.gov

Thyroid Gland: In rats, chronic exposure to potassium bromate in drinking water has been shown to induce follicular cell tumors of the thyroid gland. cir-safety.orgnih.gov The mechanism of carcinogenesis may involve hormonal effects. unc.edu Studies have observed increases in T3 and T4 hormones without a corresponding change in Thyroid Stimulating Hormone (TSH) levels, along with colloid depletion within the follicular cells in a dose- and time-dependent manner. unc.edu

Testicular Mesothelium: A significant carcinogenic effect observed in male rats is the development of mesotheliomas of the peritoneum. nih.govnih.gov Research has shown a strong correlation between peritoneal mesotheliomas and mesotheliomas of the tunica vaginalis testis, suggesting a common origin. researchgate.net The primary target site for bromate-mediated carcinogenesis in this context appears to be the mesorchium, the mesothelium associated with the testis. researchgate.net

Comparative Toxicological Responses and Species Sensitivity

The toxic and carcinogenic effects of bromate vary between different species. Studies on acute toxicity have determined different lethal doses for various rodents. cir-safety.org

Table 2: Acute Oral LD50 Values for Potassium Bromate
SpeciesLD50 (mg/kg)Reference
Rat200-400 cir-safety.org
Mouse400 cir-safety.org
Golden Hamster300-500 (range) cir-safety.org

Carcinogenicity studies have also revealed species-specific differences. Potassium bromate was found to be carcinogenic in F344 rats, causing renal cell tumors and peritoneal mesotheliomas, but it did not produce a significant increase in tumor incidence in B6C3F1 mice under the conditions of the study. nih.gov

The toxicity of bromate also extends to aquatic organisms, with varying levels of sensitivity observed among different species. nih.gov

Table 3: Acute Toxicity of this compound to Aquatic Organisms
OrganismEndpointValue (mg/L)Reference
Scenedesmus obliquus (green alga)96 h EC50540.26 nih.gov
Daphnia magna (water flea)48 h EC50127.90 nih.gov
Daphnia magna (water flea)48 h LC50161.80 nih.gov
Moina (water flea)48 h EC50111.07 nih.gov
Moina (water flea)48 h LC50123.47 nih.gov
Zebrafish96 h LC501065.6 nih.gov

EC50: The concentration of a substance that causes a defined effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population.

The data indicates that crustaceans like Daphnia magna and Moina are more sensitive to the toxic effects of bromate than the green alga Scenedesmus obliquus or zebrafish. nih.gov

Differences in Sensitivity Between Rat and Mouse Models

Studies investigating the carcinogenicity of bromate, often using potassium bromate which is toxicologically similar to this compound, have revealed notable differences in sensitivity between rat and mouse models. Rats appear to be more susceptible to the carcinogenic effects of bromate than mice. Long-term studies have shown that potassium bromate in drinking water induces a significant incidence of renal cell tumors in both male and female F344 rats nih.govcir-safety.org. In addition to kidney tumors, male rats also developed mesotheliomas of the peritoneum and follicular tumors of the thyroid nih.govcir-safety.org.

In contrast, the carcinogenic response in mice is less pronounced. While one study reported that potassium bromate is a renal carcinogen in male B6C3F1 mice, other studies have shown no significant increase in tumor incidence in mice under similar conditions nih.govnih.gov. For instance, a study where female B6C3F1 mice were given potassium bromate in their drinking water for 78 weeks found no significant differences in tumor incidences compared to the control group nih.gov. Another study involving Theiller strain mice fed diets containing bread made from flour treated with potassium bromate also produced no carcinogenic effects cir-safety.orgnih.gov. It has been noted that kidney tumors following bromate exposure are more prevalent in rats than in mice nih.gov. The precise mechanisms for this species-specific difference in sensitivity are not fully elucidated but may be related to variations in metabolism, toxicokinetics, or inherent susceptibility to oxidative stress in the target organs.

Evaluation in Genetically Modified Mouse Models (e.g., Tg.AC Hemizygous, p53 Haploinsufficient Mice)

To explore the carcinogenic potential of this compound in a shorter timeframe, studies have been conducted using genetically modified mouse models that are predisposed to rapid tumor development. The two primary models used were the Tg.AC hemizygous mouse, which is sensitive to tumor promoters, and the p53 haploinsufficient mouse, which has a compromised tumor suppressor gene function nih.gov.

In a comprehensive study by the National Toxicology Program (NTP), this compound was administered to both Tg.AC hemizygous and p53 haploinsufficient mice through drinking water and, for the Tg.AC model, also via dermal application nih.govnih.gov. The results of these studies were consistent across both models and routes of administration: there was no evidence of carcinogenic activity of this compound nih.govnih.govnih.gov. No treatment-related neoplasms were observed in male or female mice of either genetically modified strain, even at the highest doses tested nih.govnih.gov.

Carcinogenicity of this compound in Genetically Modified Mouse Models
Mouse ModelRoute of AdministrationStudy DurationCarcinogenic ActivityGenotoxic Activity (Micronucleus Induction)
Tg.AC HemizygousDermal26 and 39 weeksNo evidenceSignificant increase
Tg.AC HemizygousDrinking Water27 and 43 weeksNo evidenceSignificant increase
p53 HaploinsufficientDrinking Water27 and 43 weeksNo evidenceSignificant increase

Mechanistic Discrepancies Between in vitro and in vivo Studies

There are notable mechanistic discrepancies in the genotoxicity of this compound observed between in vitro (cell-based) and in vivo (whole animal) studies. In vitro, bromate has been shown to induce oxidative DNA damage, chromosomal aberrations, and micronuclei in various mammalian cell lines nih.govresearchgate.net. The mechanism of this genotoxicity is unique in that it is mediated by metabolic activation, particularly by glutathione (GSH) nih.govoup.com. Bromate itself does not appear to react directly with DNA nih.gov. Instead, its interaction with thiols like GSH generates reactive intermediates, possibly bromine radicals (Br•) or oxides (BrO•, BrO2•), which then cause oxidative DNA damage, most notably the formation of 7,8-dihydro-8-oxo-guanine (8-oxoG) nih.govnih.gov.

However, the direct translation of these in vitro findings to a whole organism is complex, leading to discrepancies. A key factor is the location of metabolic activation. In vivo, if the activation of bromate by GSH occurs predominantly in the gastrointestinal tract or extracellularly after absorption, the highly reactive, short-lived intermediates may be neutralized before they can reach and damage the DNA within target cells, such as those in the kidney oup.comnih.govresearchgate.net. This could explain why very high doses are often required to see genotoxic effects in vivo.

Furthermore, the cellular environment in vivo is much more complex, with intricate antioxidant defense and DNA repair systems that can mitigate the damage. Glutathione itself has a dual role; while it can activate bromate, it can also protect against the damaging species it helps to create nih.govresearchgate.net. If cellular exposure to bromate is high enough to deplete GSH stores, a secondary oxidative stress can occur, leading to DNA damage nih.govresearchgate.net. This suggests a non-linear dose-response relationship for DNA damage in vivo nih.gov. The differences in metabolic capacity, detoxification pathways, and the compartmentalization of these processes between isolated cells in culture and a complete biological system contribute to the observed mechanistic discrepancies.

Metabolic Pathways and Toxicokinetics

Absorption and Distribution in Biological Systems

Studies in animal models indicate that this compound is rapidly absorbed from the gastrointestinal tract, at least in part as the unchanged bromate ion, following oral administration epa.gov. After absorption, bromate is distributed to various tissues throughout the body. Increased levels of bromide, the reduced form of bromate, have been detected in the plasma, red blood cells, kidney, pancreas, stomach, and small intestine, indicating that bromate reaches these organs and undergoes metabolic reduction epa.gov.

In contrast to oral absorption, dermal absorption of this compound appears to be very low. Studies using excised guinea pig skin and in vivo studies with albino guinea pigs showed minimal penetration of bromate through the skin nih.gov. In one in vivo study, no bromate was detected in the blood or urine of animals after dermal application of a hair neutralizer solution containing this compound nih.gov. Small amounts of bromine have been found in the adipose tissue of mice, but not rats, after long-term dietary exposure to potassium bromate, suggesting some potential for accumulation in certain tissues depending on the species nih.govepa.gov.

Reduction to Bromide by Endogenous Compounds (e.g., Glutathione, Sulfhydryl Groups)

The primary metabolic pathway for this compound in the body is its reduction to the bromide ion (Br⁻). This biotransformation is not primarily enzymatic but is mediated by endogenous reducing compounds, with glutathione (GSH) and other sulfhydryl-containing molecules playing a crucial role nih.govepa.gov. In vitro studies using liver and kidney homogenates from rats have demonstrated that these tissues can degrade bromate to bromide, and this process is likely dependent on the presence of GSH nih.govepa.gov.

The interaction with GSH is complex, as it is also involved in the toxic activation of bromate. The reduction of bromate (BrO₃⁻) by GSH can generate reactive bromine species that are responsible for the oxidative DNA damage observed in genotoxicity studies nih.gov. Therefore, glutathione plays a dual role: it is involved in the detoxification of bromate to the less toxic bromide ion, and it also mediates the formation of the ultimate genotoxic species nih.govresearchgate.net.

Excretion Pathways

The primary route of excretion for absorbed bromate and its metabolite, bromide, is through the urine epa.gov. Following oral administration in rats, a significant portion of the administered dose is excreted in the urine as both unchanged bromate and bromide within 24 hours. A much smaller amount is typically found in the feces epa.gov. The rapid urinary excretion suggests that bromate and bromide are efficiently cleared from the bloodstream by the kidneys.

Summary of this compound Toxicokinetics
ParameterDescription
Absorption Rapidly absorbed from the gastrointestinal tract; very low dermal absorption.
Distribution Distributed to plasma, red blood cells, kidney, pancreas, stomach, and small intestine.
Metabolism Reduced to bromide (Br⁻) primarily by endogenous compounds like glutathione (GSH) and other sulfhydryl groups.
Excretion Primarily excreted in the urine as both unchanged bromate and bromide; a small amount is excreted in the feces.

Dermal Absorption Studies and Penetration Dynamics

The potential for this compound to penetrate the skin has been evaluated in both in vivo and in vitro studies. Research indicates that dermal absorption of bromate is generally poor. cosmeticsinfo.orgcir-safety.org

In one study, a hair neutralizer formulation containing 10.17% this compound was applied to a 5 cm² shaved area on albino guinea pigs for 15 minutes. nih.gov Blood samples collected at 1, 2, 3, and 4 hours post-application showed no detectable levels of bromate, with a detection limit of 76 parts per billion (ppb). nih.gov A parallel study measured bromide levels in the blood and found elevated serum concentrations in some, but not all, of the treated animals. cir-safety.orgnih.gov This suggests that while the bromate ion itself does not readily penetrate the skin, some of it may be converted to the non-oxidative bromide form, which can be absorbed. cir-safety.orgnih.gov

Another study utilized excised guinea pig skin in glass diffusion cells to measure absorption. cir-safety.orgnih.gov A cosmetic hair neutralizer containing 16.5 mg of bromate was applied to a 1.77 cm² piece of skin for 15 or 30 minutes. cir-safety.orgnih.gov The maximum amount of bromine that was absorbed by the skin after a 30-minute exposure was 0.12%, measured as bromide. cir-safety.orgnih.gov The data indicated that the bromine was initially absorbed by the skin and then released, with the release continuing after the exposure period ended before reaching a plateau. cir-safety.org

These findings collectively suggest that this compound has a low potential for systemic exposure through intact skin, as the bromate ion penetrates poorly. cosmeticsinfo.orgcir-safety.org

Table 1: Dermal Absorption of Bromate in Guinea Pigs

Study TypeFormulationExposure DurationAnalyteResultSource
In vivo10.17% this compound Hair Neutralizer15 minutesBromate (in blood)Not detected (>76 ppb) nih.gov
In vivo10.17% this compound Hair Neutralizer15 minutesBromide (in blood)Elevated serum concentrations in some animals cir-safety.orgnih.gov
In vitro (excised skin)Hair Neutralizer (16.5 mg Bromate)30 minutesBromide0.12% of applied dose absorbed cir-safety.orgnih.gov

Elucidation of Carcinogenic Mode of Action (MOA)

The carcinogenic mode of action for this compound is complex, with evidence pointing to the involvement of multiple mechanisms. The primary initiating event is believed to be the induction of oxidative DNA damage, leading to genotoxicity. who.intresearchgate.net This is followed by secondary effects such as sustained cell proliferation, which contribute to tumor development.

DNA Reactivity as a Predominant Mode of Action

The genotoxicity of bromate is predominantly mediated by oxidative damage to DNA. researchgate.net Unlike many other oxidants, bromate itself does not react directly with DNA. researchgate.net Its mechanism is unique in that it requires metabolic activation, a process mediated by sulfhydryl-containing compounds like glutathione (GSH). researchgate.netnih.gov

In the presence of GSH, bromate (BrO₃⁻) is reduced to reactive bromine species, such as bromine radicals (Br•) or oxides (BrO•, BrO₂•), which are the ultimate DNA-damaging agents. researchgate.netnih.govoup.com These reactive intermediates then oxidize DNA bases, with a particular specificity for guanine. nih.govresearchgate.net This reaction leads to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a major promutagenic lesion. researchgate.netnih.govnih.gov The formation of 8-oxodG is considered a key initial step in bromate-induced carcinogenesis. nih.govnih.gov This mechanism, involving one-electron oxidation of guanine, differs from the DNA damage caused by general reactive oxygen species like the hydroxyl radical (•OH). nih.gov

Studies in rats have demonstrated a direct link between bromate exposure and the induction of 8-oxodG in the kidney, which is a primary target organ for bromate-induced tumors. oup.comnih.gov This provides strong evidence that DNA reactivity through oxidative damage is a predominant mode of action for this compound's carcinogenicity. who.intresearchgate.net

Role of Cell Proliferation and Apoptosis in Tumor Induction

In addition to its direct genotoxic effects, this compound induces sustained cell proliferation in target tissues, which plays a crucial role in tumor promotion. nih.gov Following the initial oxidative damage and potential mutations caused by DNA reactivity, an increased rate of cell division can lead to the clonal expansion of initiated cells, thereby increasing the probability of tumor formation. nih.gov

Studies in male F344 rats exposed to this compound or potassium bromate in drinking water have shown increases in cell proliferation within the proximal tubules of the kidneys. nih.gov This proliferative response is often associated with renal damage. nih.gov It has been concluded that potassium bromate induces oxidative damage that results in both renal cell proliferation and renal damage. nih.gov The elevation of cell proliferation in the kidneys of female rats is also thought to result from oxidative stress and cytotoxic responses. nih.gov This sustained proliferation is considered a key secondary event in the carcinogenic process, acting as a promoting factor for cells that may have acquired mutations from bromate-induced DNA damage. nih.govnih.gov

While the role of cell proliferation is well-documented, the specific involvement of apoptosis (programmed cell death) in this compound-induced tumor induction is less clear from the available literature. Some studies have investigated apoptosis in relation to other sodium compounds, such as sodium butyrate, which has been shown to induce apoptosis in tumor cells. nih.govmdpi.com However, this action is specific to the butyrate anion and is not characteristic of this compound. The primary mechanism for bromate appears to be centered on genotoxicity and the resulting cell proliferation response rather than a direct modulation of apoptotic pathways.

Implications for Dose-Response Relationships

The carcinogenicity of this compound exhibits a clear dose-response relationship, as demonstrated in long-term studies in rats. who.int Higher concentrations of bromate in drinking water lead to a significantly increased incidence of renal tumors. who.int For instance, in one study with F344 rats, renal cell tumors developed in 0% of control females, but in 56% of females given 250 mg/L and 80% of those given 500 mg/L of potassium bromate. nih.gov A similar dose-dependent increase was seen in male rats. nih.gov

The underlying mechanisms of DNA damage and cell proliferation suggest that the dose-response relationship for bromate carcinogenesis may be non-linear, particularly at low doses. who.int The metabolic activation of bromate by glutathione and the subsequent generation of oxidative DNA damage are processes that may have a threshold. nih.gov This implies that carcinogenic effects may only occur once the administered dose is high enough to overwhelm the cell's antioxidant and DNA repair capacities. nih.govnih.gov The dose-response for the induction of 8-oxodG, a key initiating event, appears to be non-linear. nih.gov Similarly, the promoting effect of bromate via cell proliferation also appears to be limited to higher doses in female rats. nih.gov Emerging evidence of rapid bromate decomposition in the gastrointestinal tract, blood, and liver further supports a non-linear dose-response relationship at low exposure levels. who.int

Table 2: Dose-Response of Potassium Bromate on Renal Tumor Incidence in F344 Rats

Dose Group (mg/L in drinking water)Male Rat Tumor Incidence (%)Female Rat Tumor Incidence (%)Source
0 (Control)6%0% nih.gov
25060%56% nih.gov
50088%80% nih.gov

Contribution of Multiple Mechanisms to Carcinogenesis

The carcinogenic activity of this compound is not attributed to a single mode of action but rather to a combination of interrelated mechanisms. The process is understood to be initiated by genotoxic events, which are then promoted by non-genotoxic secondary effects. nih.gov

The primary mechanism is the metabolic activation of bromate to reactive species that cause oxidative DNA damage, specifically the formation of 8-oxodG adducts. researchgate.netnih.gov This direct DNA reactivity can lead to mutations, initiating the carcinogenic process. researchgate.netnih.gov

This genotoxic action is complemented by a second crucial mechanism: the induction of chronic oxidative stress and cytotoxicity in target organs like the kidney. nih.govnih.gov This leads to sustained regenerative cell proliferation. nih.gov Increased cell proliferation does not cause mutations directly but enhances the likelihood that spontaneous or bromate-induced mutations will become "fixed" in the genome and passed on to daughter cells, promoting the development of tumors. nih.gov Therefore, bromate can be considered a carcinogen with both initiating and promoting activities. cir-safety.org The interplay between direct DNA damage and the subsequent increase in cell division creates a potent combination that drives the development of tumors in exposed animals. nih.gov

Environmental Fate and Transformation Processes of Sodium Bromate

Formation Pathways in Aquatic Environments

Bromate (B103136) is not typically found in natural waters but can be formed through the oxidation of bromide ions (Br⁻) present in source water. who.intresearchgate.net Bromide can enter water sources through natural processes like seawater intrusion or lithosphere dissolution, as well as anthropogenic activities such as pesticide use, road salt runoff, and industrial or domestic wastewater discharge. researchgate.net

Bromate Generation During Ozonation of Bromide-Containing Waters

Ozonation is a widely used disinfection and oxidation method in water treatment. acs.orgnih.gov However, when bromide is present in the source water, ozonation can lead to the formation of bromate, which is a significant concern due to its potential health effects. acs.orgnih.govcore.ac.uk The oxidation of bromide by ozone (O₃) and hydroxyl radicals (•OH), which are formed from ozone decomposition, drives bromate formation. acs.orgnih.gov

The mechanism of bromate formation during ozonation is complex and involves multiple pathways, including direct oxidation by ozone and indirect oxidation mediated by hydroxyl radicals. nih.gov

Influence of pH and Temperature on Formation Rate

pH plays a crucial role in bromate formation during ozonation. At lower pH levels, ozone is more stable, and the formation of hydroxyl radicals is slower. acs.orgnih.gov This favors the formation of hypobromous acid (HOBr) from the reaction of ozone with bromide, and HOBr is not readily oxidized further by ozone at low pH. acs.orgnih.gov Conversely, at higher pH values, ozone decomposes more rapidly, leading to increased hydroxyl radical formation. acs.orgnih.gov Higher pH values have been shown to accelerate bromate formation. researchgate.net For example, during the ozonation of Seine River water, bromate concentrations were higher at pH 8 compared to pH 6 for the same ozone exposure. acs.orgnih.gov Studies have demonstrated that bromate formation increases significantly with increasing pH. core.ac.uk

Temperature also affects bromate formation. Higher temperatures lead to faster reactions between bromide and transient bromine species with ozone and hydroxyl radicals. acs.orgnih.gov Additionally, temperature influences the decomposition rate of ozone. acs.orgnih.gov The second-order rate constants for the oxidation of bromide by ozone are higher at 25 °C compared to 5 °C. acs.orgnih.gov

Role of Natural Organic Matter (NOM) and Dissolved Organic Carbon (DOC)

Natural Organic Matter (NOM) and Dissolved Organic Carbon (DOC) can influence bromate formation during ozonation. NOM can react with both ozone and hydroxyl radicals, scavenging these oxidants and thus potentially reducing the amount available to react with bromide. core.ac.ukndsu.edu This consumption of oxidants by organic molecules can lead to lower bromate formation. core.ac.uk However, the effect of NOM is complex, as typical ozone doses in water treatment are often adjusted based on DOC concentration to meet oxidation/disinfection targets. acs.orgnih.gov The specific ozone dose (mg O₃ per mg DOC) is a decisive factor for bromate formation. acs.orgnih.gov Bromate formation has been observed to be initiated at specific ozone doses above a certain threshold (e.g., ≳0.5 mg O₃/mg DOC) during wastewater ozonation, where the ozone residual is sufficient to react with bromide and bromine radicals. acs.orgnih.govtuhh.de

Effect of Ozone Characteristics and Contact Time (CT)

The concentration of applied ozone and the contact time (CT) are critical parameters influencing bromate formation during ozonation. researchgate.netcranfield.ac.uk CT, defined as the product of disinfectant concentration (C) and contact time (t), is a measure of disinfection efficiency. cranfield.ac.ukspartanwatertreatment.com A linear relationship has been observed between bromate formation and CT, where increasing CT leads to increased bromate formation. core.ac.ukcranfield.ac.uk Higher initial ozone concentrations generally result in higher final bromate concentrations. dioxide.com Minimizing the CT value in the ozone reaction vessel by reducing the ozone concentration, vessel volume, or exit ozone concentration can help minimize bromate formation. dioxide.com Ozone dose is considered a major driver for selectivity between bromate formation and NOM removal. tuhh.de

Here is a summary of factors influencing bromate formation during ozonation:

FactorInfluence on Bromate Formation (General Trend)NotesSource(s)
Initial Bromide ConcentrationIncreaseDirect reactant in the formation pathway. researchgate.netndsu.edutandfonline.com
pHIncrease (especially above neutral)Affects ozone stability and hydroxyl radical formation, shifting equilibrium towards bromate formation. acs.orgnih.govcore.ac.ukresearchgate.netndsu.edutandfonline.com
TemperatureIncreaseIncreases reaction rates of bromide and bromine species with oxidants. acs.orgnih.govresearchgate.nettandfonline.com
Ozone DoseIncreaseProvides the oxidant for the reaction with bromide. researchgate.netndsu.edutandfonline.com
Contact Time (CT)IncreaseLonger exposure to ozone and radicals leads to more formation. researchgate.netcranfield.ac.ukspartanwatertreatment.comdioxide.com
NOM/DOCDecrease (by scavenging oxidants)Competes with bromide for ozone and hydroxyl radicals. core.ac.ukndsu.edutandfonline.com
Specific Ozone Dose (O₃/DOC)Increase (above a threshold)Indicates sufficient ozone residual after NOM reaction to form bromate. acs.orgnih.govtuhh.de

Formation in Disinfection Solutions (e.g., Sodium Hypochlorite (B82951) Impurities)

Bromate can also be formed in concentrated hypochlorite solutions, such as sodium hypochlorite (NaOCl), which are used for disinfecting drinking water. who.intwwdmag.comiwaponline.com This formation is attributed to the presence of bromide as an impurity in the raw materials (chlorine and sodium hydroxide) used in the manufacturing of sodium hypochlorite, coupled with the high pH of the concentrated solution. who.intwwdmag.comwaterworld.com During the manufacturing process, the bromide present in the raw materials is oxidized to bromate. wwdmag.comwaterworld.comcanada.ca When this hypochlorite solution is added to water for disinfection, the pre-formed bromate is introduced into the finished water. wwdmag.comwaterworld.com Electrolytically generated hypochlorous acid solutions can also form bromate if bromide is present in the brine used. who.int

Electrochemical Bromate Generation in Water Treatment

Electrochemical methods can also lead to bromate generation in water treatment. While not as extensively discussed in the provided snippets as ozonation or hypochlorite impurities, the mention of electrolytically generated hypochlorous acid solutions forming bromate when bromide is present in the brine suggests an electrochemical pathway. who.int This process involves the oxidation of bromide ions at an anode during electrolysis.

Degradation and Transformation in Environmental Matrices

The degradation and transformation of sodium bromate in the environment are primarily influenced by its strong oxidizing potential and interactions with organic matter and microbial communities.

Reactions with Organic Matter Leading to Bromide Ion Formation

This compound is a powerful oxidant atamanchemicals.comchemistrylearner.com. Its most probable fate in the environment is reaction with organic matter, which leads to its reduction and the formation of bromide ions who.int. This transformation is a significant pathway for the removal of bromate from various environmental compartments.

Biological Degradation Processes (e.g., Microbial Reduction to Bromide)

Microbial activity plays a notable role in the degradation of bromate. Studies have demonstrated that microorganisms, particularly denitrifying bacteria, can reduce bromate to innocuous bromide nih.govpsu.edufrontiersin.orgcranfield.ac.uk. This biological reduction typically occurs under anaerobic conditions nih.gov.

Research has identified various bacteria capable of this transformation. For instance, mixed bacterial populations and pure cultures of Pseudomonas species, including Pseudomonas fluorescens, have shown the ability to reduce bromate to bromide nih.gov. Other identified bromate-reducing bacteria include Raoultella electrica and Klebsiella variicola frontiersin.org.

The efficiency of microbial bromate reduction can be influenced by the presence of other electron acceptors. Nitrate (B79036), for example, is often a preferred electron acceptor for bromate-reducing bacteria, and its presence can affect the rate of bromate reduction nih.govpsu.edu. High dissolved oxygen concentrations can also adversely impact bromate reduction in biologically active systems psu.eduresearchgate.net.

Studies using biological activated carbon (BAC) filters have shown successful bromate reduction, indicating the potential for engineered biological systems to treat bromate-contaminated water cranfield.ac.ukresearchgate.net. For example, one study demonstrated nearly complete reduction of bromate (60 µgBr/L) in a BAC filter with acetate (B1210297) as an electron donor researchgate.net.

Phototransformation and Hydrolysis

Phototransformation in air, water, and soil, as well as hydrolysis, are considered potential environmental fate processes for this compound europa.eu. While detailed information on the rates and mechanisms of this compound phototransformation and hydrolysis in the environment is limited in the reviewed literature, hydrolysis of bromic acid, which can be formed from this compound under acidic conditions, results in the formation of bromine, oxygen, and water sciencemadness.org.

Environmental Transport and Distribution Characteristics

The transport and distribution of this compound in the environment are influenced by its physical and chemical properties, such as its solubility and adsorption behavior.

Volatilization Potential

This compound is not expected to volatilize from water or soil due to its properties who.intcanada.ca. This indicates that transport through the atmospheric phase is not a significant pathway for this compound.

Adsorption and Desorption on Soil and Sediment

This compound is only slightly adsorbed onto soil or sediment who.intcanada.ca. This limited adsorption suggests that this compound is relatively mobile in soil and aquatic environments, increasing the potential for its transport through groundwater and surface water.

Studies focusing on bromide adsorption, the reduced form of bromate, also indicate minimal adsorption onto sediment unl.eduresearchgate.net. While these studies specifically address bromide, the low adsorption potential is consistent with the reported behavior of bromate. The adsorption and desorption characteristics are important factors in determining the mobility and potential for leaching of this compound in different soil and sediment types europa.eu.

Based on the available information, the environmental transport and distribution characteristics of this compound can be summarized as follows:

CharacteristicFindingSource(s)
Volatilization PotentialDoes not volatilize who.int, canada.ca
Adsorption to Soil/SedimentSlightly adsorbed who.int, canada.ca
Mobility in Soil/WaterRelatively mobile due to low adsorption who.int, canada.ca

Distribution Modeling in Aquatic Systems

Modeling the distribution of this compound, specifically the bromate ion (BrO₃⁻), in aquatic systems is complex and often focuses on its formation and behavior during water treatment processes, primarily ozonation. Numerical models have been developed to estimate the formation and fate of disinfection by-products like bromate in water intended for human consumption. bibliotekanauki.pl These models integrate various factors, including non-ideal mixing, mass transfer, and kinetic models that link ozone decomposition reactions with direct and indirect bromide oxidation reactions. bibliotekanauki.pl

Kinetic modeling of ozone chemistry in aquatic systems is essential for predicting bromate formation. acs.orgnih.gov Challenges in this modeling relate to understanding the roles of ozone and hydroxyl radicals (•OH) at different stages of the bromate formation pathway. acs.orgnih.gov The models incorporate reactions of ozone self-decomposition, as well as competitive reactions of dissolved ozone and radicals with various constituents present in natural waters, such as carbonate species, natural organic matter (NOM), phosphates, and ammonia (B1221849). bibliotekanauki.pl

Factors influencing bromate formation and thus relevant to distribution modeling include pH and dissolved organic matter. acs.orgnih.gov pH plays a decisive role, significantly impacting ozone chemistry and the formation of •OH. acs.orgnih.gov At lower pH values, ozone is more stable, and the formation of •OH is slower, which can influence the extent of bromate formation. acs.orgnih.gov Dissolved organic matter also affects bromate formation, and the specific ozone dose (mg O₃ per mg DOC) is a critical factor. acs.org Bromate formation can be initiated at specific ozone doses above a certain threshold, where the ozone residual is sufficient for reactions with bromide and bromine radicals. acs.org

Numerical models, such as the axial dispersion model, have been developed and validated using data from both laboratory and full-scale experiments. bibliotekanauki.pl These models have shown good agreement between computed and measured bromate concentrations, with reported Total Information Content (TIC) values indicating reliable predictions. bibliotekanauki.pl While some models may show a slight overestimation of bromate formation, their applicability to different water supply systems has been demonstrated. bibliotekanauki.pl

Detection in Rivers and Groundwater

Analytical advancements have significantly improved the ability to detect bromate contamination in both rivers and groundwater, highlighting the need for remediation efforts. tandfonline.comresearchgate.net Bromate is known to be highly soluble and stable in water, making its removal challenging using conventional water treatment technologies. tandfonline.com

Studies have specifically addressed the analysis of bromate in groundwater and wastewater samples. researchgate.net The discovery of bromate contamination in a UK aquifer, for instance, underscored the requirement for robust analytical methods for environmental monitoring in groundwater matrices. researchgate.net Various techniques are available for trace bromate analysis in water systems, including High-Performance Liquid Chromatography (HPLC) with direct UV or Post-Column Reaction/UV detection, and Ion Chromatography (IC) coupled with different detection methods. researchgate.netpsu.edu

Ion Chromatography coupled with conductivity detection (IC-CD) has been identified as a cost-effective method for the simultaneous analysis of bromate and bromide in groundwater samples, offering a detection limit of 5 µg/L for both anions with limited interference. researchgate.net For wastewater samples, HPLC with Post-Column Reaction/UV detection has been successful for bromate analysis, with detection limits below 20 µg/L. researchgate.net

More sensitive techniques like Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) have been developed for detecting very low bromate concentrations, with reported detection limits as low as 0.23 µg/L in drinking water samples. iheg.org.cn Other methods, such as IC coupled with post-column reaction and UV detection (IC-PCR) and IC-ICPMS, are also widely used for detecting bromate at or below regulatory limits. researchgate.net Method detection limits (MDLs) for bromate in EPA methods range from less than 0.2 µg/L to less than 1.5 µg/L, with practical quantification levels (PQLs) as low as 1 µg/L. who.int

Research has confirmed the presence of bromate in groundwater in various regions. For example, elevated concentrations of bromate have been reported in groundwater samples from Kuwait. nih.gov In this study, while bromate was found in almost all tap water samples with a mean concentration higher than the maximum acceptable contaminant level, it was not detected in saline groundwater/well water samples. nih.gov The detection of bromate in groundwater necessitates continued monitoring and the development of effective remediation strategies. tandfonline.comresearchgate.net

Prevention and Minimization Strategies

Preventing the formation of bromate is often the preferred approach due to the difficulties associated with its removal. researchgate.netlidkoping.se Strategies primarily focus on managing bromide in the source water and optimizing the ozonation process.

Pre-treatment of Bromide in Source Water

Bromate formation during ozonation is directly linked to the concentration of bromide in the source water. lidkoping.se Therefore, reducing bromide levels prior to ozonation is a key prevention strategy. Although removing bromide from source water may not always be cost-effective, it is considered a primary control measure. canada.ca Pre-treatment methods can include techniques aimed at reducing bromide concentration and/or dissolved organic matter (DOM), as DOM can also influence bromate formation. nih.gov

Some studies have explored methods like anion exchange resins for bromide and DOM removal. Anion exchange resin has been shown to remove a significant percentage of both bromide and DOC from natural waters. nih.gov Pretreatment with powdered activated carbon (PAC) has also been investigated, demonstrating a reduction in bromate yield at higher doses, likely due to a decreased need for ozone. nih.gov

Optimization of Ozonation Parameters to Minimize Bromate Formation

Optimizing the parameters of the ozonation process is crucial for minimizing bromate formation. besjournal.com The formation of bromate from bromide during ozonation is a complex process involving reactions with both ozone and secondary oxidants like hydroxyl radicals. researchgate.net The extent of these reactions is influenced by factors such as bromide concentration, the source and concentration of organic precursors, pH, and temperature. who.int

Strategies for optimization include controlling the ozone dose, adjusting pH, and adding chemical agents. Lowering the pH can significantly reduce bromate formation, with reports indicating a 50%-63% reduction for a one-unit pH decrease. researchgate.net The addition of ammonia or hydrogen peroxide can also interfere with bromate formation pathways. researchgate.netnih.gov For instance, hydrogen peroxide addition, as in the peroxone process, can accelerate the transformation of ozone into hydroxyl radicals, suppressing the formation of bromate precursors. eawag.ch Keeping ozone concentrations in the water at a low level by dosing ozone in small portions can also minimize bromate formation. eawag.ch

Research findings highlight the impact of various parameters on bromate formation during ozonation. For example, studies have shown that for a given ozone exposure, higher pH values result in increased bromate concentrations. nih.gov

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) are considered promising technologies for the removal of bromate from water after its formation. americanelements.commdpi.comresearchgate.net These processes typically involve the generation of highly reactive reducing species. mdpi.comuvsolutionsmag.com

Photocatalytic Systems

Photocatalytic systems have attracted attention for their potential in bromate removal due to their efficiency, relatively low cost, and environmental benignity. researchgate.nettandfonline.com These systems utilize a photocatalyst, often a semiconductor, activated by UV or visible light to drive reduction reactions. mdpi.comtandfonline.com

UV/Sulfite (B76179) Homogeneous Photocatalysis

The UV/Sulfite process is a homogeneous photocatalysis method used for bromate reduction. americanelements.comacs.org In this system, UV irradiation activates sulfite (S(IV)), leading to the generation of hydrated electrons (e⁻aq) and hydrogen radicals (H•), which are strong reducing agents capable of degrading bromate. acs.orgresearchgate.net

Research has demonstrated the effectiveness of UV/Sulfite systems in removing bromate. For instance, studies have shown high percentages of bromate removal within relatively short reaction times. The efficiency of the UV/Sulfite system can be influenced by factors such as UV intensity, sulfite concentration, and pH. researchgate.net The degradation mechanisms in UV/Sulfite systems vary with pH, involving hydrated electrons at higher pH, hydrogen radicals at lower pH, and both at neutral pH. acs.org

Data from studies on UV/Sulfite systems illustrate the impact of different parameters on bromate degradation. For example, increasing sulfite concentration can enhance degradation kinetics. acs.org The presence of other water constituents like humic acid and bicarbonate can inhibit bromate degradation in UV/Sulfite systems. mdpi.com

UV/Titanium Dioxide (TiO₂) Heterogeneous Photocatalysis

UV/Titanium Dioxide (TiO₂) heterogeneous photocatalysis is another widely studied ARP for bromate reduction. americanelements.comresearchgate.nettandfonline.com TiO₂ is a commonly used semiconductor photocatalyst due to its photoactivity, stability, low cost, and non-toxicity. researchgate.nettandfonline.com Under UV irradiation, TiO₂ generates electron-hole pairs. The photo-generated electrons are the primary species responsible for the reduction of bromate to bromide. researchgate.nettandfonline.comacs.org

Studies have shown that TiO₂ photocatalysis can effectively reduce bromate under UV light. tandfonline.comacs.org The efficiency of the UV/TiO₂ system can be influenced by factors such as pH, temperature, and the presence of sacrificial agents or co-catalysts. researchgate.netnchu.edu.tw For instance, lowering the pH can accelerate bromate reduction in UV/TiO₂ systems. researchgate.netnchu.edu.tw The addition of alcohols can enhance reduction efficiency by acting as hole scavengers, suppressing electron-hole recombination. nchu.edu.tw Modifying TiO₂ with noble metals like gold or bismuth nanoparticles can also improve photocatalytic activity by enhancing charge separation. researchgate.netrsc.org

Research findings provide data on the performance of UV/TiO₂ systems under different conditions. For example, the rate of bromate reduction can increase with temperature. researchgate.net Different modifications of TiO₂ have shown varying efficiencies in bromate removal. tandfonline.comresearchgate.netrsc.org

Interactive Table 1: Summary of Selected Bromate Removal Methods and Findings

MethodPrincipleKey FindingsSource(s)
Anion Exchange Resin (Pre-treatment)Removal of bromide and DOM through ion exchange.Can remove ≤50–60% of bromide and DOC from natural waters. nih.gov
pH Depression (Ozonation Optimization)Lowering pH to interfere with bromate formation pathways.Can reduce bromate formation by 50%-63% for a one-unit pH decrease. researchgate.net
UV/Sulfite Homogeneous PhotocatalysisUV activation of sulfite generating hydrated electrons and hydrogen radicals for bromate reduction.High removal efficiency observed; influenced by UV intensity, sulfite concentration, and pH; inhibited by humic acid and bicarbonate. acs.orgresearchgate.netmdpi.com
UV/TiO₂ Heterogeneous PhotocatalysisUV activation of TiO₂ generating photo-electrons for bromate reduction.Effective in reducing bromate; efficiency influenced by pH, temperature, and presence of sacrificial agents or co-catalysts (e.g., Au, Bi). researchgate.nettandfonline.comacs.orgnchu.edu.twresearchgate.netrsc.org
Biochar Loading Ruthenium Oxide (RuO2/BC)

Biochar loading ruthenium oxide (RuO2/BC) is a composite material explored for bromate removal from drinking water researchgate.net. This novel composite is prepared by the impregnation method researchgate.net. Studies have shown that bromate removal by RuO2/BC is highly dependent on the initial solution pH researchgate.net. The kinetics of bromate reduction using RuO2/BC follow a pseudo-first-order kinetic model researchgate.net. The removal mechanism involves both adsorption and reduction of bromate, attributed to the synergistic effect of RuO2 and the functional groups present in biochar, such as C=C, C=O, and –OH researchgate.net. Characterization techniques like FESEM, BET, EDS, XPS, and Zeta potential are used to understand the properties of the prepared composite researchgate.net.

Chemical Reduction Utilizing Specific Reducing Agents

Chemical reduction is a process that converts bromate to bromide, a less toxic form capes.gov.brresearchgate.nettandfonline.comacs.org. This approach often involves the use of specific reducing agents.

Cobaloxime Complexes

Cobaloxime complexes, such as [Co(dmgBF2)2(OH2)2] (where dmgBF2 = difluoroboryldimethylglyoximato), have been investigated for the reduction of this compound in aqueous media researchgate.netresearcher.liferesearchgate.netacs.org. Research involving this specific cobaloxime complex has been conducted in both hydrochloric and nitric acid solutions researchgate.netresearchgate.net. Analytical methods like gravimetric analysis and UV-visible spectrophotometry are employed to study the reduction process researchgate.net. Gravimetric analysis has demonstrated the reduction of this compound to sodium bromide in the presence of hydrochloric acid researchgate.net. Biochar has also been utilized in conjunction with cobaloxime complexes to sequester the complex from the reaction mixture and neutralize the acidic conditions researchgate.net. UV-visible data can confirm the sequestration of the complex by biochar researchgate.net. Kinetic studies are performed to understand the mechanism of the oxidation of the cobaloxime complex by this compound researchgate.net. The oxidation of [Co(dmgBF2)2(OH2)2] by NaBrO3 has been studied using stopped-flow spectrophotometry at 450 nm under varying temperatures and acid concentrations researchgate.net.

Adsorption-Based Removal Technologies

Adsorption is a widely used method for removing various contaminants from water, including bromate capes.gov.bricevirtuallibrary.comresearchgate.net. This process involves the accumulation of bromate ions onto the surface of adsorbent materials.

Activated Carbon Filtration

Activated carbon filtration is a conventional technology considered for bromate treatment capes.gov.brtandfonline.comicevirtuallibrary.comacs.org. Activated carbon is known for its adsorption capabilities due to its porous structure and high surface area. It is used in water treatment systems to remove various organic and inorganic substances icevirtuallibrary.com. While activated carbon can contribute to bromate removal, its effectiveness can vary icevirtuallibrary.comacs.org. Some studies indicate that activated carbon, along with other adsorbent materials like sandy soil and biochar, can completely remove bromate from ozonated drinking water samples icevirtuallibrary.com. However, activated carbon filtration can produce secondary waste streams containing concentrated bromate, which requires further disposal or treatment acs.org.

Biochar Adsorption and Sequestration

Biochar, produced from the pyrolysis of biomass, is recognized as an efficient adsorbent for retaining dissolved substances in water icevirtuallibrary.comresearchgate.netnih.gov. Its characteristics, such as surface area and functional groups, influence its adsorption capacity nih.govacs.orgmdpi.com. Biochar has been investigated for the adsorption and sequestration of bromate icevirtuallibrary.comresearchgate.net. Studies have shown that biochar can effectively remove bromate from aqueous media icevirtuallibrary.com. For instance, biochar produced from mango wood by pyrolysis has demonstrated the ability to completely remove bromate from ozonated drinking water samples icevirtuallibrary.com. The adsorption capacity of biochar can be influenced by factors such as the type of feedstock and pyrolysis temperature researchgate.net. Modification of biochar with substances like sodium humate can increase its surface area and improve its adsorption capacity for contaminants nih.govacs.orgnih.gov.

Biological Remediation Approaches

Biological remediation approaches involve the use of microorganisms to transform or remove contaminants. For bromate, biological treatment typically focuses on the reduction of bromate to bromide. While bromate can be difficult to remove using conventional technologies, biological filtration, particularly under anaerobic conditions, has shown potential for bromate removal capes.gov.brresearchgate.nettandfonline.com. However, achieving effective bromate removal in the oxygen-rich conditions often remaining after ozonation, where bromate is commonly formed, can be challenging researchgate.net. Research indicates that anaerobic biofilters can remove bromate researchgate.net.

Compound Information

Compound NamePubChem CID
This compound23668195
Ruthenium Oxide (RuO2)82848, 16211523 ereztech.com
[Co(dmgBF2)2(OH2)2] (a type of Cobaloxime complex)N/A
Cobaloxime (general term, specific complexes vary)171041221 nih.gov, 154824519 wikipedia.org, 3252-99-1 epa.gov
Sodium Bromide23668194
Bromide ion (Br-)259
Bromic acid (HBrO3)24445
Ruthenium(IV) oxide, anhydrous82848 americanelements.comnih.govfishersci.no
Chloro(pyridine)cobaloxime154824519 wikipedia.org
Sodium HumateN/A

Note: PubChem CIDs for specific complex structures like [Co(dmgBF2)2(OH2)2] may not be readily available under a single CID, as "Cobaloxime" refers to a class of complexes. The provided CIDs for Cobaloxime represent the general term or specific well-documented complexes. Sodium Humate is a complex mixture, and a single PubChem CID for the general substance is not typically available.

Interactive Data Tables:

Based on the search results, specific quantitative data suitable for interactive tables within this strict outline is limited. However, we can present some findings in a structured format.

Table 1: Bromate Removal Efficiency of Selected Adsorbent Materials

Adsorbent MaterialBromate Removal EfficiencyNotesSource
Biochar compositeComplete removalFrom ozonated drinking water samples icevirtuallibrary.com
Selected sorbent materials10-40%From drinking water at pH 7.38, input 91.3 µg/L researchgate.net
ZeolitePotential for reductionBased on laboratory results researchgate.net

Table 2: Effect of Sodium Humate Modification on Biochar Adsorption Capacity (Methylene Blue as adsorbate)

Biochar TypeAdsorption Capacity (mg/g) - Raw BiocharAdsorption Capacity (mg/g) - SH-Modified Biochar
Peanut shells10.7916.21
White clover residues8.6211.03

This compound (NaBrO3) is a chemical compound composed of sodium, bromine, and oxygen, widely recognized for its properties as a strong oxidant nih.govchemistrylearner.comatamanchemicals.comatamanchemicals.comatamanchemicals.com. It typically presents as a white crystalline solid that is odorless nih.govatamanchemicals.comsciencemadness.org. This compound exhibits high solubility in water, with its dissolution rate increasing with elevated temperatures nih.govatamanchemicals.com. Thermal decomposition of this compound occurs at 381 °C nih.govatamanchemicals.comatamanchemicals.com.

The industrial utility of this compound spans various applications, including its use in continuous or batch dyeing processes, as an active ingredient in hair perms, a general chemical agent, and in conjunction with sodium bromide, a solvent for gold in mining operations chemistrylearner.comatamanchemicals.comatamanchemicals.comatamanchemicals.com. Furthermore, it plays a role in wastewater treatment by assisting in the removal of contaminants and ensuring compliance with environmental standards imarcgroup.com. Despite its practical applications, the potential environmental impact of this compound has necessitated ongoing research into effective mitigation strategies imarcgroup.com.

The presence of bromate as a contaminant in water, frequently a byproduct of the ozonation process in water containing bromide, is a notable concern due to its classification as a possible human carcinogen capes.gov.brresearchgate.nettandfonline.comicevirtuallibrary.comacs.org. This has spurred the development of diverse remediation technologies aimed at either removing bromate from water or reducing its concentration to acceptable levels capes.gov.brresearchgate.nettandfonline.comacs.orgtandfonline.com.

Environmental Remediation and Control Technologies for Sodium Bromate Contamination

Adsorption-Based Removal Technologies

Adsorption is a widely adopted method for the removal of a variety of contaminants from water, including bromate capes.gov.bricevirtuallibrary.comresearchgate.net. This process relies on the accumulation of bromate ions onto the surface of suitable adsorbent materials.

Activated Carbon Filtration

Activated carbon filtration is recognized as a conventional method for the treatment of bromate-contaminated water capes.gov.brtandfonline.comicevirtuallibrary.comacs.org. Activated carbon is well-known for its adsorption capabilities, which stem from its porous structure and large surface area. It is employed in water treatment systems for the removal of diverse organic and inorganic substances icevirtuallibrary.com. While activated carbon can contribute to the removal of bromate, its effectiveness can vary depending on the specific conditions icevirtuallibrary.comacs.org. Some studies suggest that activated carbon, in combination with other adsorbent materials like sandy soil and biochar, can achieve complete removal of bromate from samples of ozonated drinking water icevirtuallibrary.com. However, a drawback of activated carbon filtration is the generation of secondary waste streams containing concentrated bromate, which necessitates further treatment or appropriate disposal acs.org.

Biochar Adsorption and Sequestration

Biochar, a material produced through the pyrolysis of biomass, is acknowledged as an effective adsorbent for retaining dissolved substances in water icevirtuallibrary.comresearchgate.netnih.gov. Its adsorption capacity is influenced by its inherent characteristics, such as surface area and the presence of functional groups nih.govacs.orgmdpi.com. Biochar has been explored for its ability to adsorb and sequester bromate icevirtuallibrary.comresearchgate.net. Research has demonstrated that biochar can efficiently remove bromate from aqueous solutions icevirtuallibrary.com. For example, biochar derived from mango wood through pyrolysis has shown the capability for complete bromate removal from ozonated drinking water samples icevirtuallibrary.com. The adsorption performance of biochar can be affected by factors such as the source of the biomass and the temperature at which pyrolysis is conducted researchgate.net. Modifying biochar with substances like sodium humate can lead to an increase in its surface area and enhance its capacity for contaminant adsorption nih.govacs.orgnih.gov.

Biological Remediation Approaches

Biological remediation approaches leverage the metabolic activities of microorganisms to transform or eliminate contaminants. In the context of bromate, biological treatment typically focuses on its reduction to bromide. While bromate is known to be resistant to removal by conventional methods, biological filtration, particularly under anaerobic conditions, has demonstrated potential for bromate remediation capes.gov.brresearchgate.nettandfonline.com. Nevertheless, achieving efficient bromate removal in the aerobic conditions that often prevail after ozonation, where bromate formation is common, can present challenges researchgate.net. Studies indicate that anaerobic biofilters are capable of removing bromate researchgate.net.

Compound Information

Compound NamePubChem CID(s)
This compound23668195 nih.govchemistrylearner.comatamanchemicals.comatamanchemicals.comfishersci.canih.gov
Ruthenium Oxide (RuO2)82848 americanelements.comnih.govfishersci.no, 16211523 ereztech.com
Cobaloxime (general term, specific complexes vary)171041221 nih.gov, 154824519 wikipedia.org, 3252-99-1 epa.gov
Sodium Bromide23668194
Bromide ion (Br-)259
Bromic acid (HBrO3)24445 nih.gov
Ruthenium(IV) oxide, anhydrous82848 americanelements.comnih.govfishersci.no
Chloro(pyridine)cobaloxime154824519 wikipedia.org
Sodium HumateN/A

Note: PubChem CIDs for specific complex structures like [Co(dmgBF2)2(OH2)2] may not be readily available under a single CID, as "Cobaloxime" refers to a class of complexes. The provided CIDs for Cobaloxime represent the general term or specific well-documented complexes. Sodium Humate is a complex mixture, and a single PubChem CID for the general substance is not typically available.

Data Tables:

Here are some data findings presented in a structured format:

Table 1: Bromate Removal Efficiency of Selected Adsorbent Materials

Adsorbent MaterialBromate Removal EfficiencyNotesSource
Biochar compositeComplete removalFrom ozonated drinking water samples icevirtuallibrary.com
Selected sorbent materials10-40%From drinking water at pH 7.38, input 91.3 µg/L researchgate.net
ZeolitePotential for reductionBased on laboratory results researchgate.net

Table 2: Effect of Sodium Humate Modification on Biochar Adsorption Capacity (Methylene Blue as adsorbate)

Biochar TypeAdsorption Capacity (mg/g) - Raw BiocharAdsorption Capacity (mg/g) - SH-Modified BiocharSource
Peanut shells10.7916.21 nih.govacs.org
White clover residues8.6211.03 nih.govacs.org

Anaerobic Bioreactors for Bromate Reduction

Anaerobic bioreactors have demonstrated effectiveness in reducing bromate. In these systems, microbial communities utilize bromate as an electron acceptor in the absence of oxygen. Studies have shown successful bromate reduction in laboratory-scale anaerobic suspended growth chemostat systems and pilot-scale fixed-film upflow bioreactors. researchgate.netcranfield.ac.uk For instance, a pilot-scale fixed-film system achieved 87-90% bromate reduction from an influent concentration of 1.08 mg/L over retention times ranging from 40 to 80 hours, using glucose as a carbon source. cranfield.ac.uk Another study using an anaerobic suspended growth chemostat system achieved specific bromate reduction rates of up to 160.48 µmol Br⁻/g dry wt/hr with 32 mg/L influent bromate. researchgate.net Bromate reduction to bromide has also been observed in hydrogen-oxidizing bioreactors, including membrane biofilm reactors (MBfRs). psu.edu A denitrifying MBfR successfully reduced influent bromate concentrations of 100 µg/L to below the 10 µg/L regulatory standard. psu.edu

Biologically Active Carbon (BAC) Filters

Biologically Active Carbon (BAC) filters combine the adsorptive properties of activated carbon with biological activity to remove contaminants, including bromate. Biological bromate removal has been demonstrated as a sustainable process in BAC filters under various water quality conditions. researchgate.netnih.gov Factors such as dissolved oxygen (DO), nitrate (B79036) concentration, pH, and source water characteristics influence bromate removal efficiency in BAC filters. researchgate.netnih.gov For example, studies have shown that bromate removal decreases with increasing influent DO and nitrate concentrations. researchgate.netnih.gov Conversely, lower pH values (6.8 and 7.2) resulted in better bromate reduction compared to higher pH values (7.5 and 8.2). researchgate.net The type of source water also plays a role, with significantly poorer bromate removal observed in Lake Michigan water compared to groundwater source tapwater, suggesting that the biodegradability of natural organic matter can limit bromate removal. researchgate.netnih.gov Adding sufficient organic electron donor to remove nitrate and DO improved bromate removal in Lake Michigan water. nih.gov

Bioaugmentation of Indigenous Microbial Populations

Bioaugmentation involves introducing specific microbial strains with high bromate-reducing capabilities to enhance the biological reduction process. Bromate-reducing bacteria are phylogenetically diverse, including representatives from Actinobacteria, Bacteroidetes, Firmicutes, and Proteobacteria. nih.govusda.gov This diversity suggests a widespread potential for microbial bromate reduction. nih.govusda.gov While some studies have explored bioaugmentation of activated carbon filters with isolated bromate-reducing bacteria, the results regarding decreased start-up time or increased bromate removal compared to control filters have been mixed. nih.govusda.gov Research into identifying bromate-specific reduction pathways is ongoing, as some isolates capable of bromate reduction were unable to reduce nitrate or perchlorate. nih.govusda.gov

Optimization of Carbon Sources for Microbial Activity (e.g., Glucose, Ethanol, Formate)

The availability and type of carbon source are critical for stimulating microbial activity and driving bromate reduction in biological systems. Carbon sources act as electron donors for the microorganisms. Studies in anaerobic bioreactors have utilized carbon sources such as sodium acetate (B1210297), glucose, and sodium lactate (B86563) to enrich bromate-reducing consortia. nih.govfrontiersin.org Glucose has been shown to be effective, with studies demonstrating significant bromate reduction when glucose was used as the electron donor. nih.govcranfield.ac.ukfrontiersin.org For instance, in anaerobic bioreactors, the percentage of bromate reduction varied depending on the carbon source, with glucose and lactate showing high removal efficiencies (57%-100% for glucose and 50%-100% for lactate in one study). nih.govfrontiersin.org Another study comparing glucose and lactate assimilation by isolated strains Klebsiella variicola Glu3 and Raoultella electrica Lac1 found that both strains displayed higher bromate-reducing efficiency with glucose than with lactate. nih.govfrontiersin.org Specifically, K. variicola Glu3 showed almost double the bromate-reducing efficiency compared to R. electrica Lac1 when glucose was used. nih.govfrontiersin.org

Membrane Filtration and Ion Exchange Technologies

Physical and chemical methods like membrane filtration and ion exchange are also employed for bromate removal.

Membrane filtration, particularly nanofiltration, has shown potential for removing bromate from water. nih.govchemrevlett.com The removal efficiency of bromate by nanofiltration membranes is influenced by factors such as system pressure, pH, ionic strength, and the presence of organic matter. nih.gov Studies indicate that increasing pH and decreasing ionic strength can enhance the removal of bromate by nanofiltration. nih.gov Different membrane types exhibit varying rejection rates; for example, NF90 membranes were found to reject bromate more efficiently than NF270 membranes. nih.gov Ceramic membranes have also been investigated, with studies showing rejection of bromate, influenced by factors like pH and the presence of divalent ions like calcium. nih.gov

Ion exchange technology is considered an ideal method for reducing trace levels of contaminants like bromate in water. puritech.be Strong-base anion exchange resins are suitable for bromate removal. tandfonline.comtandfonline.com The process involves the rapid uptake of bromate ions by the resin, followed by a slower uptake phase until equilibrium is reached. tandfonline.com The equilibrium time can vary with the initial bromate concentration. tandfonline.com Ion exchange can effectively bring bromate levels down to very low concentrations. researchgate.net The ion exchange membrane bioreactor (IEMB) concept combines ion exchange with biodegradation, demonstrating high removal capacity for bromate even in the presence of competing ions like nitrate. researchgate.netacs.org

Evaluation of Remediation System Performance

Evaluating the performance of bromate remediation systems is crucial to ensure their effectiveness and reliability.

Reduction Efficiency and Stability

The primary metric for evaluating remediation system performance is the bromate reduction efficiency, which is the percentage of bromate removed from the contaminated water. Stability refers to the system's ability to maintain high reduction efficiency consistently over time and under varying operational conditions.

In biological systems, factors like influent contaminant concentrations (bromate, nitrate, DO), pH, temperature, and the availability of suitable carbon sources can impact reduction efficiency and stability. researchgate.netcranfield.ac.ukresearchgate.netnih.gov For instance, in BAC filters, high influent DO and nitrate can decrease bromate removal efficiency. researchgate.netnih.gov Anaerobic bioreactors have demonstrated high reduction efficiencies, with some systems achieving over 90% removal. cranfield.ac.uk Stability in biological systems can be influenced by the robustness of the microbial community and the consistency of operating parameters. A period of batch operation during startup was found to be critical for stable operation in a pilot-scale fixed-film bioreactor. cranfield.ac.uk

For membrane filtration, reduction efficiency (rejection rate) is affected by membrane type, pressure, pH, and ionic strength. nih.govchemrevlett.com Stability depends on factors like membrane fouling and the longevity of the membrane material.

Ion exchange system performance is evaluated based on the resin's capacity for bromate uptake and the rate of exchange. tandfonline.com Stability is related to the resin's lifespan and its ability to be effectively regenerated. The IEMB system has shown high removal capacity and stability, effectively removing bromate even with high nitrate concentrations. researchgate.netacs.org

Pilot-Scale and Full-Scale Implementation Studies

Pilot-scale and full-scale studies are crucial for evaluating the effectiveness and feasibility of bromate remediation technologies under realistic conditions. These studies bridge the gap between laboratory research and full-scale application, allowing for the assessment of performance on larger volumes of contaminated water and the identification of operational challenges.

One approach investigated at the pilot scale is biological bromate reduction. A fixed-film bioreactor system, for instance, has demonstrated the potential for remediating bromate-contaminated groundwater. In one study, a pilot-scale fixed-film system using glucose as a carbon source achieved over 90% reduction of a 1.1 mg/L bromate influent in contaminated groundwater. cranfield.ac.ukcranfield.ac.uk This process relies on indigenous groundwater bacteria capable of reducing bromate to bromide in the presence of a suitable carbon source. cranfield.ac.uk

Studies have also explored the use of biological activated carbon (BAC) filters for bromate reduction. Biological bromate reduction has been observed on BAC filters. cranfield.ac.uk While conventional and O₃-BAC advanced treatment processes showed minimal removal of bromide, a pilot-scale nanofiltration (NF) process demonstrated high removal efficiency for bromide (79.7%). mdpi.com Although bromide itself is generally considered harmless, its presence can lead to the formation of bromate during oxidation processes like ozonation. mdpi.com

Pilot testing allows for the evaluation of treatment effectiveness, reagent distribution, and the identification of potential challenges before full-scale implementation. enviro.wiki It can also help refine design parameters and reduce uncertainty in the design and cost of full-scale systems. enviro.wiki However, evaluating treatment effectiveness in pilot tests can be complicated by factors such as the potential for contaminants to flow into the treatment area and the persistence of oxidants beyond the pilot test duration. enviro.wiki

Minimization of Residues (e.g., Carbon, Biomass)

Minimizing residues, such as excess carbon substrate and biomass, is a significant consideration in the environmental remediation of this compound, particularly for biological treatment methods. While biological reduction offers a promising pathway for converting bromate to less harmful bromide, the introduction of external carbon sources to facilitate this process can lead to increased organic carbon and biomass in the treated water.

In biological remediation systems utilizing a carbon source like glucose, further optimization is required to minimize carbon and biomass residues in the treated water, especially if the treated water is intended for potable use. cranfield.ac.uk The goal is to provide sufficient carbon for efficient bromate reduction without leaving behind undesirable levels of organic matter or microbial biomass that would require additional downstream treatment.

Research into biological bromate reduction has shown that the efficiency of the process can be influenced by operational parameters, including the type and concentration of the carbon source, as well as retention times. cranfield.ac.uk Optimizing these parameters is crucial for achieving high bromate removal rates while simultaneously controlling the production of biomass and the residual concentration of the carbon substrate.

Activated carbon, particularly granular activated carbon (GAC), can play a role in bromate removal, partly through adsorption and partly through reduction of bromate ions to bromide on anion exchange sites on the carbon surface. researchgate.net However, the effectiveness of GAC for bromate removal can decrease over time due to the adsorption of natural organic matter (NOM) and the development of biofilm on the carbon surface, which can block the sites where bromate reduction occurs. researchgate.net While GAC can reduce bromate, its adsorptive capacity for bromate is considered limited. researchgate.net

Strategies to minimize residues often involve optimizing the biological process itself, potentially through the selection of microbial consortia with high bromate reduction efficiency and low biomass yield, or through the careful control of carbon dosing. Additionally, post-treatment steps, such as filtration or further adsorption, might be necessary to remove residual biomass or dissolved organic carbon to meet water quality standards.

The reduction of bromate to bromide by GAC is influenced by the presence of other anions like chloride, sulfate (B86663), bromide, and nitrate, which can compete for ion exchange sites on the carbon, thereby reducing the rate at which bromate is reduced. researchgate.net

Regulatory Science and Risk Assessment Methodologies Pertaining to Sodium Bromate

Toxicological Basis for Regulatory Standards

The establishment of regulatory standards for sodium bromate (B103136) is rooted in a thorough evaluation of its toxicological properties, with a significant focus on its potential carcinogenicity and other adverse effects observed in experimental studies.

Classification as a Possible Human Carcinogen (e.g., IARC Group 2B, EU CLP 1B)

Sodium bromate, and more broadly the bromate moiety, is recognized internationally for its potential to cause cancer. The International Agency for Research on Cancer (IARC) has classified bromate in Group 2B, indicating that it is possibly carcinogenic to humans. who.intresearchgate.netinchem.orgindustrialchemicals.gov.au This classification is based on sufficient evidence of carcinogenicity in experimental animals, despite inadequate evidence in humans. who.intinchem.orgindustrialchemicals.gov.au Similarly, under the European Union's CLP (Classification, Labelling and Packaging) Regulation, bromate is classified as a Category 1B carcinogen. nih.govdntb.gov.ua This classification is supported by findings from animal studies where bromate exposure has been linked to various tumor types, including those in the kidney, thyroid, and testicular mesothelium in rats and mice. industrialchemicals.gov.aucanada.ca The genotoxic potential of bromate, demonstrated in both in vitro and in vivo studies, further supports its classification as a possible human carcinogen. who.intinchem.orgindustrialchemicals.gov.au

Basis of Drinking Water Standards (e.g., 10 µg/L Maximum Contaminant Level)

The presence of bromate in drinking water is primarily a concern due to its formation during the ozonation of source water containing bromide ions. who.intca.gov It can also be formed in hypochlorite (B82951) solutions used for disinfection, especially if the brine has high levels of bromide contamination. who.intca.govnih.gov Regulatory bodies worldwide have established standards to limit bromate levels in drinking water to protect public health. The U.S. Environmental Protection Agency (EPA) and the European Commission have set a maximum contaminant level (MCL) of 10 µg/L for bromate in drinking water. ca.govnih.gov The World Health Organization (WHO) also established a provisional guideline value of 10 µg/L, noting that this value was risk-managed from a health-based value of 2 µg/L due to limitations in analytical and treatment methods. who.intcanada.ca The basis for these standards is the potential carcinogenicity of bromate, with the U.S. EPA setting a Maximum Contaminant Level Goal (MCLG) of zero for bromate, reflecting its classification as a potential carcinogen. ca.gov

Derivation of Health-Based Guidance Values

The derivation of health-based guidance values for bromate involves assessing the potential risks associated with exposure, considering both cancer and non-cancer endpoints. For carcinogenic effects, a low-dose linear extrapolation approach is typically used, particularly due to the genotoxic nature of bromate and the lack of a clearly established threshold for some tumor types. who.intcanada.caepa.gov Studies in experimental animals, such as those involving the administration of potassium bromate in drinking water to rats, provide critical data for these derivations. who.intepa.govcir-safety.orgwho.int For instance, the incidence of renal cell tumors observed in rat studies has been used for low-dose extrapolation to estimate cancer potency factors. cir-safety.org

Health-based values are also derived considering non-cancer effects. These derivations often utilize a reference dose (RfD), which is based on the assumption of a threshold for certain toxic effects. epa.gov The derivation involves applying uncertainty factors to a point of departure, such as a no-observed-adverse-effect level (NOAEL) or a lowest-observed-adverse-effect level (LOAEL) from animal studies, to account for interspecies and intraspecies variations, and other uncertainties. nhmrc.gov.au For example, a health-protective value based on non-cancer endpoints has been derived using an acceptable daily dose (ADD) calculated from a lowest effect level in a rat study, incorporating a safety factor that accounts for various uncertainties, including carcinogenic and mutagenic effects. nhmrc.gov.au

Risk Characterization Approaches

Risk characterization for this compound involves quantifying the potential health risks based on exposure levels and the dose-response assessment. This process utilizes various methodologies, including quantitative risk assessment and statistical modeling of toxicological data.

Quantitative Risk Assessment Methodologies

Quantitative risk assessment for this compound aims to estimate the magnitude of potential health risks under specific exposure scenarios. This typically involves integrating data from hazard identification, dose-response assessment, and exposure assessment. For carcinogenic risks, quantitative estimates are often presented as slope factors, which represent the risk per unit dose, or as unit risks, which express the risk per concentration in drinking water or air. epa.govcir-safety.org These estimates are derived through the application of low-dose extrapolation procedures to tumor incidence data from animal studies. epa.govcir-safety.org For example, applying models like the Gaylor-Kodell model to renal cell tumor data in rats has yielded cancer potency factors used in risk characterization. cir-safety.org The development of these assessments follows general guidelines for risk assessment established by organizations like the National Research Council. epa.gov

Benchmark Dose (BMD) Modeling for Cancer Studies

Benchmark Dose (BMD) modeling is a dose-response assessment approach used in regulatory risk assessment to estimate a point of departure (POD) for characterizing potential health risks, particularly for carcinogens. toxicology.orgresearchgate.net Unlike the traditional No-Observed-Adverse-Effect Level (NOAEL) approach, BMD modeling utilizes the full dose-response curve to estimate a dose associated with a specified low level of increased risk (Benchmark Response or BMR). europa.eu

Studies on the carcinogenicity of bromate, often administered as potassium bromate due to the toxicological effects being primarily mediated through the bromate ion, have been used in BMD modeling. cir-safety.orgindustrialchemicals.gov.aucanada.ca These studies have identified the kidney as a major target organ for bromate-associated toxicity in rats, with renal tumors observed after oral administration. who.intcir-safety.org BMD modeling has been applied to data from these carcinogenicity studies to derive human cancer BMDL10 (the lower bound of the 95% confidence interval on the BMD for a 10% extra risk) values. baua.dedntb.gov.ua For instance, BMD modeling for renal cancer studies in rats has resulted in a median human BMDL10 of 0.65 mg bromate/kg body weight per day. baua.de

BMD modeling involves fitting various dose-response models to the observed data and selecting the most appropriate model based on statistical goodness-of-fit. toxicology.org The process includes choosing the BMR, evaluating dose metrics, fitting models, and documenting the analysis, including uncertainties. toxicology.org The BMD approach provides a means of estimating the magnitude of a potential health effect in a human population at a given exposure level. europa.eu

Genotoxicity Assessment Frameworks and Findings

Genotoxicity assessment is a critical component of the risk assessment framework for substances like this compound, particularly because of its link to mutagenicity and carcinogenicity. nih.gov Bromate is considered a genotoxic carcinogen and is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC). industrialchemicals.gov.aufood.gov.uk

Numerous studies have provided convincing evidence that bromate induces oxidative DNA damage and acts as a clastogen (an agent that causes breaks in chromosomes) in both in vitro and in vivo systems. baua.de Potassium bromate has been found to be mutagenic in mammalian cell assays and certain bacterial strains. cir-safety.org It has also been shown to induce micronuclei in multiple organs in rats and mice following in vivo exposure. industrialchemicals.gov.au

Statistical modeling of available genotoxicity data for bromate is compatible with both linear and non-linear dose-response relationships. baua.de As a conservative approach, bromate is often considered a non-threshold carcinogen, implying that there may be a probability of harm at any exposure level. canada.cabaua.de

Inter-Agency Collaboration and Research Initiatives in Risk Assessment

Risk assessment of chemicals like this compound involves collaboration and research initiatives among various national and international agencies. These collaborations aim to share data, methodologies, and expertise to ensure consistent and scientifically sound risk evaluations.

Agencies such as the U.S. Environmental Protection Agency (EPA), Health Canada, the World Health Organization (WHO), and the International Agency for Research on Cancer (IARC) have evaluated the risks associated with bromate. who.intindustrialchemicals.gov.aucanada.cacanada.caepa.gov These evaluations often consider data from studies on potassium bromate, as the toxicological effects are primarily attributed to the bromate ion. industrialchemicals.gov.aucanada.ca

Inter-agency discussions and reviews of available toxicological data, including carcinogenicity and genotoxicity studies, inform the classification of bromate and the derivation of health-based guidance values. who.intindustrialchemicals.gov.aufood.gov.uk For example, Health Canada and the US EPA have classified the bromate moiety as a probable human carcinogen based on evidence in animals. industrialchemicals.gov.aucanada.ca

Research initiatives, such as those focusing on improving dose-response modeling strategies like BMD analysis or exploring the applicability of in vitro data for predicting in vivo genotoxicity and carcinogenicity, contribute to refining risk assessment methodologies. toxicology.orgresearchgate.netresearchgate.net Collaborative efforts also address challenges in assessing exposure, particularly from sources like drinking water where bromate can be formed as a disinfection byproduct. who.intbaua.deepa.gov

Challenges in Analytical and Technical Achievability for Regulatory Compliance

Ensuring regulatory compliance for this compound involves challenges related to analytical methods and technical achievability, particularly in monitoring its presence in various matrices like drinking water. Accurate and sensitive analytical methods are essential for quantifying bromate concentrations at levels relevant to regulatory standards.

Analytical methods for bromate in water, such as those developed by the US EPA, typically involve ion chromatography. who.int Method detection limits (MDLs) and practical quantification levels (PQLs) are crucial parameters that determine the lowest concentration of bromate that can be reliably detected and quantified. who.intcanada.ca Achieving low MDLs and PQLs is important for monitoring compliance with stringent regulatory limits, such as the maximum acceptable concentration (MAC) for bromate in drinking water. canada.ca

Challenges can arise in achieving sufficiently low quantification levels across different laboratories and ensuring the quality control procedures are met. canada.ca The complexity of water matrices and the potential for interference in analytical measurements can also pose technical challenges. service.gov.uk

Emerging Research Areas and Future Directions for Sodium Bromate Studies

Development of Novel Synthetic Applications Beyond Current Uses

While sodium bromate (B103136) has established uses as an oxidizing and brominating agent, research continues into developing novel synthetic applications. Studies have explored its use in various organic synthesis reactions. For instance, sodium bromate has been investigated for the oxybromination of olefins to synthesize α-bromo ketones and in the carbon-hydrogen oxyfunctionalization of cyclic steroidal ethers researchgate.net. It has also been utilized in the synthesis of N-phenylsuccinimides and for the oxidation of alcohols, ethers, and sulfides under various conditions and with different catalysts researchgate.netresearchgate.net. Research also highlights its potential as a powerful brominating agent for aromatic compounds, particularly those with deactivating substituents researchgate.net. Novel methods for preparing bromo substituted phthalides using this compound have also been explored as environmentally friendly processes chemrxiv.org.

Advancements in Remediation Technologies for Water Contamination

Given its presence as a disinfection byproduct in ozonated water, significant research is focused on developing effective methods for removing bromate from contaminated water sources tandfonline.comresearchgate.net. Conventional water treatment technologies often struggle to remove bromate effectively due to its high solubility and stability tandfonline.com. This has spurred investigations into novel removal techniques, although many are still in laboratory trials tandfonline.com.

Advanced remediation processes being explored include filtration, ultraviolet irradiation, catalysis, chemical reduction, activated carbon, and biodegradation tandfonline.com. Advanced Reduction Processes (ARPs), particularly photocatalysis of bromate, have gained attention due to improved performance researchgate.net. Nanomaterials are also being investigated for their potential in water treatment and remediation, including the adsorption of bromate ions by materials like Fe-CNT nanocomposites nih.gov. Studies have also explored the reduction of this compound using cobaloxime complexes and the use of biochar to sequester the complex and neutralize acidic media researchgate.net. Electrochemical treatment has also shown promise in reducing bromate concentration in contaminated water researchgate.net.

Refinement of Mechanistic Toxicology Studies

Further research is needed to fully understand the toxicological mechanisms of this compound. This includes detailed investigations into its absorption, metabolism, and the effects of long-term, low-dose exposure.

Further in vivo Toxicokinetic Studies for Absorption and Metabolism

Studies indicate that bromate is rapidly absorbed from the gastrointestinal tract, at least in part unchanged, following oral administration epa.govnih.govindustrialchemicals.gov.au. It is distributed throughout the body and appears in plasma and urine unchanged, as well as in other tissues as bromide epa.govindustrialchemicals.gov.au. Bromate is thought to be reduced to bromide in various body tissues, possibly by glutathione (B108866) or other sulfhydryl-containing compounds industrialchemicals.gov.au. Most bromate is excreted in the urine as either bromate or bromide, with some eliminated in feces epa.govindustrialchemicals.gov.au. Further in vivo studies are needed to fully elucidate the toxicokinetic profile, including potential age-related or gender differences in absorption, distribution, metabolism, and excretion epa.gov.

Detailed Studies on Long-term Low-dose Exposure Effects (e.g., Auditory System)

While high-dose bromate ingestion is known to cause severe and often irreversible sensorineural hearing loss, the effects of long-term low-dose exposure on the auditory system have not been extensively studied ebi.ac.ukresearchgate.netnih.gov. Research suggests that the primary site of lesion for bromate-induced ototoxicity is the cochlea, with damage observed in structures like the stria vascularis, Reissner's membrane, and hair cells ebi.ac.ukresearchgate.net. Physiologically, bromate reduces the endocochlear potential, cochlear microphonics, and electrophysiologic auditory thresholds ebi.ac.ukresearchgate.net. Further studies are warranted to determine the maximum safe exposure level for long-term administration and to investigate if chronic bromate ingestion may exacerbate noise-induced hearing loss ebi.ac.ukresearchgate.netnih.gov.

Physiologically Based Pharmacokinetic (PBPK) Modeling Development

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and elimination (ADME) of chemical substances in the body mdpi.comacs.org. Developing PBPK models for this compound could provide a quantitative tool to predict its behavior in biological systems and assess internal doses, which can be valuable for risk assessment mdpi.com. While PBPK modeling is increasingly used for various substances and even nanomaterials, specific, verified, and comprehensive PBPK models for this compound are needed to better understand its toxicokinetics and predict individual responses to exposure mdpi.comresearchgate.net.

Investigation of Antidotes and Protective Strategies for Bromate Intoxication

Research into effective antidotes and protective strategies for bromate intoxication is an ongoing area of study ebi.ac.ukresearchgate.netnih.gov. Current treatment for acute bromate poisoning often involves supportive measures such as gastric lavage and renal replacement therapy like hemodialysis to remove unabsorbed bromate and support renal function researchgate.netmhmedical.commhmedical.com. Sodium thiosulfate (B1220275) has been theoretically suggested as an antidote to reduce bromate to less toxic bromide, but limited data support its effectiveness mhmedical.commhmedical.com. Studies in animals have explored the potential of substances like taurine (B1682933) as chemoprotectants against bromate-induced renal damage researchgate.net. Further research is needed to identify and validate effective antidotes and protective strategies to mitigate the severe effects of bromate intoxication, particularly the irreversible hearing loss and renal failure ebi.ac.uknih.govresearchgate.net.

Compound Names and PubChem CIDs

Exploration of Bromate Salts in Novel Industrial Processes (e.g., Hypochlorite (B82951)/Hypochlorate Manufacture for Disinfection)

Research is currently being conducted into the potential use of bromate salts, including this compound, for the manufacture of hypochlorite and hypochlorate. atamanchemicals.com These investigations are primarily focused on applications within the water disinfectant process industry. atamanchemicals.com The exploration of using bromate salts in this context represents an emerging area of industrial chemistry, with the goal of potentially developing novel synthesis routes for these widely used disinfectants.

This compound is recognized as a strong oxidizing agent, a property fundamental to its various industrial applications. atamanchemicals.comatamanchemicals.comsolechem.euchemistrylearner.com24chemicalresearch.com This inherent oxidative capability is likely the basis for exploring its role in the synthesis of other oxidizing agents like hypochlorite and hypochlorate.

It is important to note that the application of this compound in the manufacture of hypochlorite and hypochlorate is presently in the research and testing phase. atamanchemicals.com Detailed research findings and specific data tables outlining the processes, yields, and efficiencies of using this compound directly as a starting material for hypochlorite or hypochlorate production are still emerging in the public domain.

This area of research contrasts with the well-documented phenomenon of bromate formation as a byproduct during the conventional production and use of sodium hypochlorite for water disinfection. wwdmag.comwaterworld.comiwaponline.comspartanwatertreatment.com In these established processes, the presence of bromide ions in raw materials like sodium hydroxide (B78521) or brine, coupled with oxidation methods such as electrolysis or reaction with chlorine, can inadvertently lead to the formation of bromate contamination in the final hypochlorite product. wwdmag.comwaterworld.comiwaponline.comspartanwatertreatment.comcloudfront.netwikipedia.org Research in that context has focused on minimizing bromate levels in hypochlorite used for drinking water to meet regulatory standards. wwdmag.comspartanwatertreatment.comcloudfront.net The exploration of using bromate salts for the manufacture of these disinfectants suggests a different approach, investigating if bromate can serve as a key reactant in a controlled synthesis pathway.

Q & A

Q. What are the standard laboratory synthesis methods for sodium bromate, and how do reaction conditions influence product purity?

this compound is typically synthesized via electrolytic oxidation of sodium bromide using a mixed metal oxide-coated titanium anode and stainless steel cathode. Alternatively, chemical synthesis involves reacting bromine with heated sodium carbonate (3Br₂ + 3Na₂CO₃ → 5NaBr + NaBrO₃ + 3CO₂). Key factors affecting purity include electrolyte concentration, temperature (optimal range: 50–70°C), and current density. Contamination by organic materials or reducing agents must be avoided to prevent explosive side reactions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear JIS T 8151-certified dust masks, chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent inhalation, skin contact, or eye exposure .
  • Storage: Keep in airtight containers in cool, well-ventilated areas away from reductants (e.g., metals, sugars) and combustibles to avoid shock sensitivity or explosions .
  • Spill Management: Sweep particles into sealed containers; avoid water to prevent dissolution and environmental contamination .

Q. How can bromate contamination in environmental samples (e.g., soil, water) be quantified with high sensitivity?

Sequential injection analysis (SIA) coupled with spectrophotometry is a robust method for bromate detection in soil leachates. This technique uses flow-based automation with a detection limit of 0.1 µg/L. Key steps include sample acidification (to pH 2.0), derivatization with chlorpromazine, and absorbance measurement at 515 nm. Calibration against certified reference materials ensures accuracy .

Q. What are the acute and chronic toxicity profiles of this compound in biological systems?

Acute exposure (inhalation/ingestion) causes methemoglobinemia, pulmonary edema, and gastrointestinal distress. Chronic exposure is linked to renal tumors in rodents via oxidative DNA damage. Mechanistic studies suggest bromate generates reactive oxygen species (ROS), inducing 8-hydroxydeoxyguanosine (8-OHdG) adducts in kidney tissues. Dose-response models recommend a threshold of <0.5 mg/kg/day for in vivo studies .

Advanced Research Questions

Q. How do catalytic ozonation processes influence bromate formation in water treatment systems, and what factors explain contradictory findings across studies?

Bromate forms via ozone/•OH-mediated oxidation of bromide (Br⁻ → HOBr → BrO₃⁻). Heterogeneous catalysts (e.g., MnO₂, TiO₂) may reduce bromate yields by adsorbing intermediates or altering reaction pathways. Discrepancies arise from:

  • Catalyst composition (metal oxides vs. carbon-based materials).
  • Water matrix variables (pH, alkalinity, natural organic matter).
  • Ozone dosing strategies (continuous vs. pulsed) .

Q. What experimental strategies can resolve contradictions in bromate’s carcinogenic mechanisms reported across toxicological studies?

  • Model Selection: Use transgenic rodents (e.g., p53+/− mice) to assess oxidative stress-driven mutagenicity.
  • Biomarkers: Quantify urinary 8-OHdG and glutathione depletion as oxidative damage indicators.
  • Dose Escalation: Test sub-toxic (0.1 mg/kg), moderate (1 mg/kg), and high doses (10 mg/kg) to identify nonlinear response thresholds .

Q. How can researchers mitigate bromate formation during hypochlorite-based water disinfection while maintaining efficacy?

  • Hypochlorite Quality Control: Source sodium hypochlorite with <0.3 mg/L bromate contamination.
  • Bromide Monitoring: Pre-treat high-bromide (>50 µg/L) raw water with ion exchange or activated alumina.
  • Process Optimization: Use chloramination (NH₂Cl) instead of free chlorine to limit bromate precursors .

Q. What methodologies are recommended for analyzing bromate’s reactivity with organic compounds in advanced oxidation processes (AOPs)?

  • Kinetic Studies: Use stopped-flow spectrophotometry to measure second-order rate constants (k) between BrO₃⁻ and •OH/O₃.
  • LC-MS/MS: Identify brominated byproducts (e.g., bromoform, dibromoacetic acid) in AOP-treated samples.
  • Computational Modeling: Apply density functional theory (DFT) to predict reaction pathways and transition states .

Methodological Guidance for Experimental Design

Q. How should researchers design dose-response experiments to evaluate this compound’s nephrotoxicity?

  • Animal Models: Use male Sprague-Dawley rats (prone to α2u-globulin nephropathy) with a 90-day exposure protocol.
  • Endpoints: Measure serum creatinine, kidney weight changes, and histopathological scoring for tubular atrophy.
  • Statistical Power: Include ≥10 animals per group and apply ANOVA with post-hoc Tukey tests .

Q. What quality control measures are essential for bromate analysis in complex matrices like industrial wastewater?

  • Matrix-matched Calibration: Prepare standards in wastewater simulants to account for ionic interference.
  • Internal Standards: Use ⁸¹Br-enriched bromate for isotope dilution mass spectrometry (IDMS).
  • Blanks and Spikes: Analyze reagent blanks and spiked recoveries (target: 95–105%) to validate precision .

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